molecular formula C12H17ClN2O3 B159617 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride CAS No. 138227-67-5

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Cat. No.: B159617
CAS No.: 138227-67-5
M. Wt: 272.73 g/mol
InChI Key: AVUNZTIFACHLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O3 and its molecular weight is 272.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-methyl-4-nitrophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-9-8-10(14(15)16)2-3-12(9)17-11-4-6-13-7-5-11;/h2-3,8,11,13H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUNZTIFACHLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633406
Record name 4-(2-Methyl-4-nitrophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138227-67-5
Record name Piperidine, 4-(2-methyl-4-nitrophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138227-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methyl-4-nitrophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride, a heterocyclic amine of interest in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data for this compound, this document outlines the theoretical considerations for its basicity, derived from the known properties of piperidine and the influence of its substituents. Detailed experimental protocols for the determination of its acid dissociation constant (pKa) are provided, enabling researchers to ascertain its precise basic characteristics. This guide serves as a foundational resource for professionals engaged in the development and characterization of novel chemical entities incorporating the piperidine scaffold.

Introduction

This compound is a chemical intermediate recognized for its utility in the synthesis of more complex molecules.[1] The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its influence on the physicochemical and pharmacological properties of a molecule.[2] The basicity of the piperidine nitrogen is a critical parameter, governing factors such as solubility, lipophilicity, and the nature of interactions with biological targets. This guide focuses on the fundamental basic properties of this compound, providing a framework for its characterization.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Data for this compound

PropertyValueSource
CAS Number 138227-67-5[1][3]
Molecular Formula C₁₂H₁₆N₂O₃·HCl[1]
Molecular Weight 272.73 g/mol [1][3]
Appearance Brown solid[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Basicity of this compound

The basicity of an amine is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. For piperidine, the pKa of its conjugate acid is approximately 11.22, indicating it is a relatively strong organic base.[4] The basicity of substituted piperidines is influenced by the electronic effects of the substituents on the piperidine ring.

In the case of this compound, the piperidine nitrogen is the basic center. The substituents on the phenoxy ring, a methyl group and a nitro group, can indirectly influence the basicity of the piperidine nitrogen through the ether linkage. The electron-withdrawing nature of the nitro group is expected to decrease the electron density on the piperidine nitrogen, thereby reducing its basicity compared to unsubstituted piperidine. The methyl group, being weakly electron-donating, would have a minor opposing effect.

A precise pKa value for this compound is not currently available in the public domain. To obtain this crucial parameter, experimental determination or computational prediction is necessary.

Experimental Protocols for pKa Determination

The following are detailed methodologies for the experimental determination of the pKa value of this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[5]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization.

Methodology: [6][7]

  • Preparation of the Sample Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically deionized water or a water-cosolvent mixture if solubility is limited. A common starting concentration is around 1 mM.[7]

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).[6] Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.

  • Titration: Titrate the sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M).[6] Add the titrant in small, precise increments, and record the pH reading after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa value is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.[8][9]

Principle: The absorbance of a solution of the compound is measured at various pH values. If the protonated and deprotonated forms of the molecule have different molar absorptivities at a specific wavelength, the pKa can be determined by analyzing the change in absorbance as a function of pH.

Methodology: [10][11]

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of solutions with a constant concentration of the compound in each of the buffer solutions.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum of each sample solution over an appropriate wavelength range.

  • Data Analysis: Plot the absorbance at a selected wavelength (where the difference in absorbance between the ionized and unionized forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Computational Prediction of pKa

In the absence of experimental data, computational methods can provide an estimate of the pKa value. Various software packages and web-based tools utilize different theoretical models, such as quantum mechanics and machine learning, to predict pKa values based on the chemical structure of the molecule.[12][13] These methods can be a valuable preliminary step before undertaking experimental work.

Logical Workflow for Basicity Determination

The following diagram illustrates a logical workflow for the characterization of the basic properties of this compound.

G Workflow for Basicity Characterization cluster_0 Initial Assessment cluster_1 Experimental Determination cluster_2 Computational Estimation (Optional) cluster_3 Final Characterization A Compound Acquisition This compound B Literature Search for pKa A->B C Potentiometric Titration B->C No data found D UV-Vis Spectrophotometry B->D No data found F Select Computational Method (e.g., QM, Machine Learning) B->F Optional/Parallel Path E Data Analysis & pKa Calculation C->E D->E H Compare Experimental and Predicted pKa (if applicable) E->H I Report Final pKa Value and Experimental Details E->I G Perform pKa Prediction F->G G->H H->I

References

An In-Depth Technical Guide to 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride (CAS 138227-67-5)

Author: BenchChem Technical Support Team. Date: December 2025

A Versatile Intermediate in Pharmaceutical and Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride, with the CAS number 138227-67-5, is a heterocyclic organic compound recognized primarily for its role as a key intermediate in the synthesis of more complex molecules. Its structure, featuring a piperidine ring linked to a substituted nitrophenoxy group, makes it a valuable building block in medicinal chemistry and agrochemical research. While extensive public data on the specific biological activity of this compound is limited, its utility is evident in its application for developing novel therapeutic agents, particularly those targeting the central nervous system. This technical guide synthesizes the available information on its chemical properties, potential applications, and the general synthetic and analytical methodologies relevant to its class of compounds.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The available data is summarized in the table below.

PropertyValueReference
CAS Number 138227-67-5[1]
Molecular Formula C₁₂H₁₆N₂O₃·HCl[1]
Molecular Weight 272.73 g/mol [1]
Appearance Brown solid[1]
Purity ≥97% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Synthesis and Logical Relationships

A logical workflow for the synthesis of related 4-(phenoxy)piperidine derivatives can be visualized as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Key Reaction cluster_workup Purification & Final Steps 2-Methyl-4-nitrophenol 2-Methyl-4-nitrophenol Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution (e.g., Mitsunobu or Williamson ether synthesis) 2-Methyl-4-nitrophenol->Nucleophilic_Aromatic_Substitution 4-Hydroxypiperidine_Derivative 4-Hydroxypiperidine (with protecting group) 4-Hydroxypiperidine_Derivative->Nucleophilic_Aromatic_Substitution Purification Chromatographic Purification Nucleophilic_Aromatic_Substitution->Purification Deprotection Removal of Protecting Group (if applicable) Purification->Deprotection Salt_Formation Formation of Hydrochloride Salt (with HCl) Deprotection->Salt_Formation Product 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride Salt_Formation->Product

Caption: Generalized synthetic workflow for 4-(phenoxy)piperidine derivatives.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile chemical intermediate. The piperidine moiety is a common scaffold in many biologically active compounds, and the substituted phenoxy group allows for a variety of chemical modifications to explore structure-activity relationships (SAR).

Pharmaceutical Development

This compound serves as a crucial starting material for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[1] The 4-(phenoxy)piperidine scaffold is a known pharmacophore in compounds designed to interact with various receptors and transporters in the central nervous system. Research on related structures suggests potential applications in the development of:

  • Dopamine Receptor Ligands: Derivatives of 4-(phenoxy)piperidine have been investigated as antagonists for the dopamine D4 receptor, which is implicated in conditions such as schizophrenia and Parkinson's disease.

  • Serotonin Reuptake Inhibitors: The 4-(phenoxy)piperidine structure is also found in compounds designed to inhibit the reuptake of serotonin and/or noradrenaline, suggesting its utility in developing antidepressants and anxiolytics.

  • Opioid Receptor Modulators: The piperidine ring is a core component of many opioid analgesics. Modifications of the 4-position substituent can influence potency and selectivity for different opioid receptor subtypes.

  • Sigma Receptor Ligands: Various 4-substituted piperidines have been synthesized and evaluated as selective ligands for sigma-1 receptors, which are involved in a range of neurological functions and disorders.

Agrochemicals and Material Science

Beyond pharmaceuticals, this compound has potential applications in the formulation of pesticides and in the development of advanced materials like polymers and coatings.[1]

Biological Activity and Mechanism of Action

There is currently a lack of publicly available data on the specific biological activity, such as IC₅₀ or Kᵢ values, for this compound itself. Its primary role is that of an intermediate, and as such, it is the final synthesized molecules that are typically subjected to extensive biological testing.

The potential mechanism of action of derivatives synthesized from this intermediate would be dependent on the final molecular structure. However, the presence of the piperidine and phenoxy moieties suggests a likelihood of interaction with various G-protein coupled receptors (GPCRs) and ion channels within the central nervous system.

A conceptual diagram illustrating the potential role of this compound in a drug discovery workflow is presented below.

Drug_Discovery_Workflow Intermediate 4-(2-Methyl-4-nitro-phenoxy)- piperidine hydrochloride Chemical_Modification Chemical Synthesis & Modification Intermediate->Chemical_Modification Compound_Library Library of Novel Piperidine Derivatives Chemical_Modification->Compound_Library Biological_Screening In Vitro & In Vivo Biological Assays Compound_Library->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis SAR_Analysis->Chemical_Modification Lead_Compound Identification of Lead Compound(s) SAR_Analysis->Lead_Compound Preclinical_Development Preclinical Development Lead_Compound->Preclinical_Development

Caption: Role of the intermediate in a typical drug discovery workflow.

Experimental Protocols

Detailed experimental protocols for the use of this compound in specific biological assays are not available in the public domain. For researchers using this compound as a synthetic intermediate, standard organic chemistry techniques for nucleophilic substitution, protection/deprotection, and purification (e.g., column chromatography, recrystallization) would be applicable.

For the analysis of this compound and its derivatives, the following methods are generally employed:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and monitor reaction progress.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and its synthetic products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the synthesized molecules.

Conclusion

This compound (CAS 138227-67-5) is a valuable chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. While direct biological activity data for this specific compound is scarce, its structural features make it a key building block for the synthesis of a wide range of potentially bioactive molecules, particularly those targeting the central nervous system. Further research and publication of studies utilizing this intermediate would be beneficial for a more complete understanding of its full potential in drug discovery and development.

References

An In-depth Technical Guide to 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride (CAS No. 138227-67-5), a versatile chemical intermediate. Due to the limited availability of in-depth research on this specific compound, this guide synthesizes the available data from chemical suppliers and extrapolates general methodologies from related compounds to provide a foundational understanding for research and development applications. The primary utility of this compound lies in its role as a building block in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development. This guide includes a detailed chemical structure, physicochemical properties, a proposed general synthetic workflow, and a conceptual diagram illustrating its application in drug discovery.

Chemical Identity and Properties

This compound is a substituted piperidine derivative. The presence of a piperidine ring, a common scaffold in many bioactive molecules, combined with a reactive nitrophenoxy group, makes it a valuable intermediate for creating diverse chemical libraries for screening and lead optimization.[1]

Chemical Structure

The molecular structure consists of a piperidine ring linked via an ether bond at the 4-position to a 2-methyl-4-nitrophenyl group. The piperidine nitrogen is protonated to form the hydrochloride salt.

G start Starting Materials: - N-protected-4-hydroxypiperidine - 1-Fluoro-2-methyl-4-nitrobenzene step1 Nucleophilic Aromatic Substitution (Williamson Ether Synthesis) start->step1 Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, DMSO) step2 Deprotection of Piperidine Nitrogen step1->step2 Acidic or hydrogenolysis conditions step3 Salt Formation with HCl step2->step3 HCl in a suitable solvent (e.g., ether, isopropanol) end 4-(2-Methyl-4-nitro-phenoxy)- piperidine hydrochloride step3->end G cluster_0 Drug Discovery and Development Pipeline start 4-(2-Methyl-4-nitro-phenoxy) -piperidine hydrochloride (Building Block) step1 Chemical Synthesis of Derivative Library start->step1 step2 In Vitro Biological Screening (e.g., receptor binding, enzyme inhibition) step1->step2 step3 Lead Compound Identification step2->step3 step4 Lead Optimization (Structure-Activity Relationship Studies) step3->step4 step4->step2 Iterative Design and Synthesis step5 In Vivo Testing (Animal Models) step4->step5 end Preclinical Candidate step5->end

References

Unraveling the Role of 4-(2-Methyl-4-nitro-phenoxy)-piperidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a heterocyclic organic compound featuring a piperidine ring linked to a substituted nitrophenoxy group. While the piperidine scaffold is a cornerstone in the development of a vast array of therapeutic agents, publicly available scientific literature does not detail a specific, intrinsic mechanism of action for this compound itself. Instead, its primary and well-documented role is that of a versatile chemical intermediate, a foundational building block for the synthesis of more complex, biologically active molecules.[1]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It will focus on its established application as a synthetic precursor and the broader pharmacological significance of the piperidine moiety.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in both natural alkaloids and synthetic drugs.[2][3][4] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations allow for precise interactions with a wide range of biological targets.

Piperidine derivatives have been successfully developed for a multitude of therapeutic areas, demonstrating a broad pharmacological spectrum that includes:

  • Central Nervous System (CNS) Disorders: Many antipsychotics, analgesics (opioids), and antidepressants contain the piperidine motif.[5]

  • Antihistamines: Several second-generation antihistamines incorporate a piperidine ring.[5]

  • Anti-cancer Agents: The piperidine structure is found in various compounds investigated for their anti-tumor properties.[2]

  • Antiviral and Antimicrobial Agents: Piperidine derivatives have shown promise as antiviral and antimicrobial agents.[5][6]

  • Alzheimer's Disease: Donepezil, a piperidine derivative, is a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[5]

The diverse biological activities of piperidine-containing compounds underscore the importance of intermediates like this compound in the drug discovery and development pipeline.

Core Application: A Versatile Synthetic Intermediate

The principal utility of this compound lies in its role as a precursor in multi-step organic synthesis.[1] Its structure offers several points for chemical modification, allowing chemists to build more complex molecules with desired pharmacological properties. The key reactive sites include the secondary amine of the piperidine ring and the nitro group on the phenoxy ring, which can be a handle for further functionalization or can be reduced to an amine.

Generalized Synthetic Workflow

The use of this compound as an intermediate in a drug discovery program would typically follow a logical progression from initial synthesis to the generation of a final, biologically active compound. The following diagram illustrates a generalized workflow.

G cluster_0 Synthesis of Intermediate cluster_1 Lead Generation & Optimization A Starting Materials B Chemical Synthesis A->B Reaction C 4-(2-Methyl-4-nitro-phenoxy)- piperidine hydrochloride B->C Purification D Chemical Modification (e.g., N-alkylation, reduction of nitro group) C->D Input E Library of Derivatives D->E Synthesis F Biological Screening (e.g., receptor binding, enzyme assays) E->F Testing G Structure-Activity Relationship (SAR) Studies F->G Data Analysis G->D Iterative Design H Lead Compound(s) G->H Selection

Generalized workflow for the use of an intermediate in drug discovery.

Quantitative Data and Experimental Protocols

A thorough review of scientific databases and literature reveals a lack of published studies detailing the specific biological activity of this compound. Consequently, there is no quantitative data, such as IC50 or EC50 values, to summarize in tabular format. Similarly, detailed experimental protocols for its mechanism of action cannot be provided as this information is not available in the public domain. The primary experimental context for this compound is in chemical synthesis, with protocols focusing on reaction conditions, purification, and characterization of the resulting products.

Conclusion

This compound is a valuable molecule for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research.[1] Its significance lies not in its own biological activity, which is not documented, but in its potential to be transformed into a diverse range of more complex molecules. The piperidine scaffold it contains is a well-established feature of many successful drugs.[2][3] For researchers in drug discovery and development, this compound represents a key starting point for the exploration of new chemical entities targeting a wide array of biological pathways. Future research originating from the use of this intermediate may lead to the development of novel therapeutics.

References

Unveiling the Potential: A Technical Guide to the Biological Profile of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a versatile chemical intermediate prominently featured in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders.[1] While direct biological activity data for this specific compound is not extensively available in public literature, its structural motifs—a piperidine ring linked to a substituted phenoxy group—are common in a variety of biologically active molecules. This guide synthesizes the available information on this compound and explores the potential biological activities of molecules derived from this scaffold, providing a technical framework for its application in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₂H₁₇ClN₂O₃
Molecular Weight 272.73 g/mol
CAS Number 138227-67-5
Appearance Brown solid
Purity ≥ 97% (HPLC)
Storage Conditions 0-8 °C

Role as a Synthetic Intermediate

The primary utility of this compound lies in its role as a building block for more complex molecules.[1] The piperidine ring is a prevalent scaffold in medicinal chemistry, and the substituted phenoxy moiety allows for a variety of chemical modifications to explore structure-activity relationships (SAR). Its application has been noted in the development of pharmaceuticals for neurological disorders, as well as in the formulation of pesticides and in material science.[1]

Inferred Biological Relevance and Potential Signaling Pathways

Although direct biological data for the title compound is scarce, the broader class of phenoxy-piperidine derivatives has been investigated for various biological activities. This allows for the inference of potential therapeutic targets and signaling pathways for compounds synthesized from this intermediate.

Cholinesterase Inhibition

Derivatives of phenoxyethyl piperidine have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the degradation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. A proposed general signaling pathway for cholinesterase inhibition is depicted below.

Cholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_downstream Downstream Effects ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds AChE AChE / BuChE ACh->AChE Hydrolysis Increased_ACh Increased Synaptic Acetylcholine Neuronal_Signaling Enhanced Neuronal Signaling Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Phenoxy-piperidine Derivative Inhibitor->AChE Inhibits Increased_ACh->Neuronal_Signaling Cognitive_Function Potential Improvement in Cognitive Function Neuronal_Signaling->Cognitive_Function

Proposed pathway for cholinesterase inhibition.
Dopamine Receptor Antagonism

Structurally related compounds, such as those based on a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, have been identified as potent antagonists of the dopamine D4 receptor.[2] Dopamine receptors are implicated in various neurological and psychiatric conditions, including Parkinson's disease and schizophrenia. A simplified diagram illustrating a potential experimental workflow for identifying such antagonists is shown below.

D4_Antagonist_Screening_Workflow start Synthesize Library of 4-(Phenoxy)-piperidine Derivatives primary_screen Primary Screening: Radioligand Binding Assay (e.g., [3H]-Spiperone) start->primary_screen hit_id Identify 'Hits' with High Affinity for D4 Receptor primary_screen->hit_id secondary_screen Secondary Screening: Functional Assay (e.g., cAMP accumulation) hit_id->secondary_screen confirm_antagonism Confirm Antagonistic Activity secondary_screen->confirm_antagonism selectivity_panel Selectivity Profiling: Screen against other Dopamine Receptor Subtypes (D1, D2, D3, D5) confirm_antagonism->selectivity_panel lead_compound Lead Compound with D4 Selectivity selectivity_panel->lead_compound

Workflow for screening D4 receptor antagonists.

Generalized Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies for assessing the biological activities of its derivatives, based on the activities of structurally similar compounds.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for measuring AChE and BuChE activity.

Objective: To determine the concentration of a test compound required to inhibit 50% of cholinesterase activity (IC₅₀).

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (phenoxy-piperidine derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and various concentrations of the test compound.

  • Add the cholinesterase enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Measure the absorbance of the yellow product (5-thio-2-nitrobenzoate anion) at 412 nm at regular intervals.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Dopamine D4 Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the D4 receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

  • Radiolabeled ligand (e.g., [³H]-Spiperone).

  • Non-specific binding control (e.g., Haloperidol).

  • Test compound (phenoxy-piperidine derivative).

  • Assay buffer (e.g., Tris-HCl with cofactors).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In assay tubes, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), non-specific binding control, or the test compound.

  • Incubate the mixture to allow for binding equilibrium to be reached (e.g., 60 minutes at room temperature).

  • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in neurology. While direct evidence of its biological activity is limited, the established activities of structurally related phenoxy-piperidine derivatives, particularly as cholinesterase inhibitors and dopamine receptor antagonists, provide a strong rationale for its use in drug discovery programs targeting these pathways. The generalized protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the biological potential of novel molecules derived from this versatile intermediate. Further synthesis and biological evaluation of derivatives are necessary to fully elucidate their therapeutic promise.

References

An In-depth Technical Guide to 4-(2-Methyl-4-nitro-phenoxy)-piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a heterocyclic organic compound featuring a piperidine ring linked to a substituted nitrophenoxy moiety. While specific peer-reviewed studies on this exact molecule are not extensively available in the public domain, its structural components suggest its role as a key intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. This technical guide consolidates available information on its chemical properties, proposes a detailed synthetic protocol based on established chemical reactions, and explores its potential biological activities by drawing parallels with structurally related compounds. The information herein is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar phenoxypiperidine derivatives.

Chemical Properties and Data

Based on its structure, this compound is a salt, likely a solid at room temperature, with solubility in polar solvents. The presence of the piperidine ring, a common scaffold in medicinal chemistry, and the reactive nitrophenoxy group, makes it a versatile building block for further chemical modifications. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility.

Table 1: Physicochemical Data for this compound and Related Analogs

PropertyThis compound4-(Phenoxypiperidine) (General)Notes
Molecular Formula C₁₂H₁₇ClN₂O₃C₁₁H₁₅NOVaries with substitution
Molecular Weight 272.73 g/mol 177.24 g/mol Varies with substitution
Appearance Likely a crystalline solidVariesDependent on purity and salt form
Solubility Expected to be soluble in water and polar organic solventsVariesGenerally soluble in organic solvents
pKa (Piperidine N) ~8-10 (Estimated)~8-10Typical for secondary amines in a piperidine ring

Note: The data for this compound is based on its chemical structure, while the data for the general 4-(phenoxypiperidine) is illustrative for the parent scaffold.

Synthesis Protocol: Williamson Ether Synthesis

A plausible and widely used method for the synthesis of 4-phenoxypiperidines is the Williamson ether synthesis.[1][2][3][4][5] This reaction involves the coupling of an alcohol (or its corresponding alkoxide) with an organohalide. For the synthesis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine, this would involve the reaction of 4-hydroxypiperidine with a suitably activated 2-methyl-4-nitrophenol derivative.

Materials and Reagents
  • N-Boc-4-hydroxypiperidine

  • 2-Methyl-4-nitrophenol

  • Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., 1,4-dioxane or diethyl ether)

  • Hexanes

Experimental Procedure

Step 1: Protection of the Piperidine Nitrogen

To prevent side reactions at the piperidine nitrogen, it is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. N-Boc-4-hydroxypiperidine is a commercially available starting material.

Step 2: Formation of the Phenoxide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-methyl-4-nitrophenol (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable; handle with care under an inert atmosphere. Hydrogen gas will be evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

Step 3: Williamson Ether Synthesis

  • To the solution of the sodium phenoxide, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF dropwise at room temperature.

  • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine.

Step 4: Purification of the Protected Intermediate

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc protected intermediate.

Step 5: Deprotection of the Piperidine Nitrogen and Salt Formation

  • Dissolve the purified N-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine in a minimal amount of a suitable solvent such as diethyl ether or 1,4-dioxane.

  • Add a solution of hydrochloric acid (excess, e.g., 4M in 1,4-dioxane or saturated in diethyl ether) dropwise with stirring.

  • A precipitate of this compound should form.

  • Stir the suspension at room temperature for 1-2 hours to ensure complete deprotection and salt formation.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether or hexanes, and dry under vacuum to yield the final product.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_synthesis Step 2 & 3: Williamson Ether Synthesis cluster_deprotection Step 4 & 5: Deprotection & Salt Formation 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O N-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine N-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine Coupling 2-Methyl-4-nitrophenol 2-Methyl-4-nitrophenol Sodium Phenoxide Sodium Phenoxide 2-Methyl-4-nitrophenol->Sodium Phenoxide NaH Sodium Phenoxide->N-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine Purified Intermediate Purified Intermediate N-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine->Purified Intermediate Purification Final Product This compound Purified Intermediate->Final Product HCl

Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is scarce, the structural motifs present in the molecule allow for informed hypotheses regarding its potential biological targets and activities. Piperidine derivatives are known to interact with a wide range of biological targets, particularly within the central nervous system.[6][7]

Neurological Applications

The phenoxypiperidine scaffold is a common feature in compounds targeting neurological disorders.[8] The linkage of an aromatic system to the piperidine ring via an ether bond is found in various centrally acting agents. The substitution pattern on the phenyl ring, in this case, a methyl and a nitro group, would significantly influence the compound's electronic and steric properties, and therefore its binding affinity and selectivity for specific receptors or enzymes.

Potential Targets in the CNS:

  • Dopamine and Serotonin Transporters: Phenylpiperidine derivatives are known to interact with monoamine transporters, including those for dopamine (DAT) and serotonin (SERT).[8] Inhibition of these transporters can lead to antidepressant and anxiolytic effects.

  • Sigma Receptors: The phenoxypiperidine moiety is also found in ligands for sigma receptors, which are implicated in a variety of neurological conditions, including pain, psychosis, and neurodegenerative diseases.[9]

  • NMDA Receptors: Certain phencyclidine (PCP) derivatives, which share the piperidine core, are potent NMDA receptor antagonists.[10] While structurally distinct, the potential for interaction with ion channels cannot be entirely ruled out.

Other Potential Activities

  • Antimicrobial and Antioxidant Effects: Some piperidine derivatives have been reported to exhibit antimicrobial and antioxidant properties.[11][12] The nitroaromatic group can also contribute to such activities.

Potential_Signaling_Pathways cluster_cns Central Nervous System cluster_effects Potential Downstream Effects Compound 4-(2-Methyl-4-nitro-phenoxy)- piperidine hydrochloride DAT Dopamine Transporter Compound->DAT SERT Serotonin Transporter Compound->SERT Sigma_Receptor Sigma Receptors Compound->Sigma_Receptor NMDA_Receptor NMDA Receptors Compound->NMDA_Receptor Neurotransmitter_Modulation Modulation of Neurotransmitter Levels DAT->Neurotransmitter_Modulation SERT->Neurotransmitter_Modulation Cellular_Signaling Alteration of Intracellular Signaling Cascades Sigma_Receptor->Cellular_Signaling Ion_Channel_Blockade Ion Channel Blockade NMDA_Receptor->Ion_Channel_Blockade Neuroprotection Neuroprotective Effects Neurotransmitter_Modulation->Neuroprotection Cellular_Signaling->Neuroprotection

Hypothesized interactions with CNS targets and potential downstream effects.

Conclusion and Future Directions

This compound is a chemical entity with significant potential as a synthetic intermediate in drug discovery. Its structural features suggest a likely role in the development of novel therapeutics, particularly for neurological disorders. The lack of detailed public data on this specific compound highlights an opportunity for further research. Future studies should focus on the definitive synthesis and characterization of this molecule, followed by a comprehensive biological evaluation to elucidate its pharmacological profile. Screening against a panel of CNS targets, including monoamine transporters and sigma receptors, would be a logical starting point to uncover its potential therapeutic applications. Such research would not only provide valuable data on this specific compound but also contribute to the broader understanding of the structure-activity relationships of phenoxypiperidine derivatives.

References

Unveiling 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its chemical structure, featuring a piperidine ring linked to a substituted nitrophenoxy moiety, presents a versatile scaffold for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the available information on its discovery, history, and physicochemical properties, alongside a discussion of potential synthetic strategies and areas of biological investigation based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 138227-67-5
Molecular Formula C₁₂H₁₆N₂O₃·HCl
Molecular Weight 272.73 g/mol
Appearance Brown solid
Storage Conditions 0-8 °C

Discovery and History

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in peer-reviewed journals. However, based on general principles of organic chemistry and published syntheses of analogous compounds, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

A potential synthesis could involve the nucleophilic aromatic substitution (SNAr) reaction between a suitable piperidine precursor and a substituted nitroaromatic compound. A generalized workflow for such a synthesis is depicted in the following diagram.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_product Final Product 4-Hydroxypiperidine 4-Hydroxypiperidine 1-Fluoro-2-methyl-4-nitrobenzene 1-Fluoro-2-methyl-4-nitrobenzene SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 1-Fluoro-2-methyl-4-nitrobenzene->SNAr_Reaction Free_Base 4-(2-Methyl-4-nitro-phenoxy)-piperidine (Free Base) SNAr_Reaction->Free_Base HCl_Treatment HCl Treatment Free_Base->HCl_Treatment Final_Product 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride HCl_Treatment->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)
  • Formation of the Piperidine Alkoxide: To a solution of 4-hydroxypiperidine in an appropriate aprotic solvent (e.g., anhydrous dimethylformamide or tetrahydrofuran), a strong base such as sodium hydride (NaH) would be added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture would be stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 4-hydroxypiperidine.

  • Nucleophilic Aromatic Substitution: A solution of 1-fluoro-2-methyl-4-nitrobenzene in the same solvent would then be added dropwise to the reaction mixture. The reaction would be allowed to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Free Base: Upon completion, the reaction would be quenched with water and the product extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude free base of 4-(2-Methyl-4-nitro-phenoxy)-piperidine. Purification could be achieved by column chromatography.

  • Formation of the Hydrochloride Salt: The purified free base would be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a miscible solvent would be added dropwise with stirring. The resulting precipitate, this compound, would be collected by filtration, washed with a cold solvent, and dried under vacuum.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is not available in the public domain, the structural motifs present in the molecule, namely the phenoxy-piperidine core and the nitroaromatic group, are found in various biologically active compounds. This allows for speculation on its potential pharmacological profile.

Analogues and Their Biological Targets

Research on related phenoxy-piperidine derivatives has shown activity at various central nervous system (CNS) targets. For example, certain analogues have been investigated as ligands for dopamine and serotonin receptors. The piperidine moiety is a common scaffold in many CNS-active drugs.

The presence of the nitro group can influence the electronic properties of the aromatic ring and may be a key feature for interaction with specific biological targets. In medicinal chemistry, nitro groups are sometimes incorporated to modulate activity or can be bioreduced in vivo to other functional groups.

A potential, though unconfirmed, signaling pathway that could be modulated by compounds with a phenoxy-piperidine scaffold is the G-protein coupled receptor (GPCR) signaling cascade, given that many dopamine and serotonin receptors belong to this family.

G Receptor GPCR (e.g., Dopamine/Serotonin Receptor) G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized GPCR signaling pathway potentially modulated by phenoxy-piperidine derivatives.

Conclusion and Future Directions

This compound serves as a valuable chemical intermediate. While detailed information on its discovery, history, and specific biological activity is currently limited in the public domain, its structural features suggest potential for the development of novel compounds targeting the central nervous system. Further research is warranted to elucidate its pharmacological profile, including its mechanism of action and potential therapeutic applications. The synthesis of a focused library of analogues and their subsequent biological evaluation would be a logical next step in exploring the potential of this chemical scaffold.

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of this compound, a versatile chemical intermediate. It details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis via the Williamson ether synthesis, outlines purification techniques, and discusses its applications in research and development.

Physicochemical Properties and Specifications

This compound is a chemical compound recognized for its utility as a building block in the synthesis of more complex molecules.[1] Its structure, featuring a piperidine ring linked to a nitrophenoxy group, makes it a valuable intermediate in medicinal chemistry and materials science.[1] The hydrochloride salt form often enhances the compound's stability and solubility.[2]

All quantitative data for the compound are summarized below.

PropertyValue
Molecular Formula C₁₂H₁₆N₂O₃·HCl
Molecular Weight 272.73 g/mol
CAS Number 138227-67-5
Appearance Brown Solid
Purity ≥ 97% (as determined by HPLC)
Storage Conditions Store at 0-8 °C

Data sourced from Chem-Impex.[1]

Experimental Protocols

The synthesis of this compound can be effectively achieved through the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[3][4] The general mechanism involves the Sₙ2 reaction of a phenoxide ion with a suitable electrophile.[4]

Synthesis via Williamson Ether Synthesis

This protocol describes the reaction between 2-methyl-4-nitrophenol and a protected piperidine derivative, followed by deprotection and salt formation.

Materials:

  • 2-Methyl-4-nitrophenol

  • 1-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 4M solution in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-methyl-4-nitrophenol (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve and the sodium phenoxide salt will form.

  • Mitsunobu Reaction (Alternative to direct alkylation): In a separate flask, dissolve 1-Boc-4-hydroxypiperidine (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the piperidine solution to 0 °C and slowly add DIAD (1.5 eq) dropwise. A color change is typically observed.

  • Coupling: Transfer the activated piperidine solution to the flask containing the sodium 2-methyl-4-nitrophenoxide via cannula. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Extraction: Quench the reaction by slowly adding water. Remove the THF under reduced pressure. Dilute the residue with dichloromethane (DCM) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude Boc-protected product.[5]

  • Deprotection and Salt Formation: Dissolve the crude intermediate in a minimal amount of dichloromethane. Add an excess of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification of the Final Compound

If the product purity is below the desired specification, recrystallization is an effective purification method.[6]

Procedure:

  • Dissolve the crude solid in a minimum amount of a hot solvent, such as isopropanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize precipitation.[4]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.[7]

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Deprotection cluster_purification Purification Stage start Reactants: - 2-Methyl-4-nitrophenol - 1-Boc-4-hydroxypiperidine deprotonation Deprotonation with NaH in THF (Formation of Phenoxide) start->deprotonation coupling Ether Formation (Williamson Synthesis / Mitsunobu) deprotonation->coupling workup Aqueous Workup & Extraction with DCM coupling->workup deprotection Boc Deprotection with HCl in Dioxane workup->deprotection precipitation Precipitation of HCl Salt deprotection->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization (e.g., from Isopropanol) filtration->recrystallization final_product Final Product: 4-(2-Methyl-4-nitro-phenoxy) -piperidine hydrochloride recrystallization->final_product

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Research and Development

This compound is a valuable intermediate primarily utilized in the synthesis of novel, biologically active compounds.

  • Pharmaceutical Development: The piperidine motif is a common scaffold in medicinal chemistry. This compound serves as a starting material for synthesizing molecules targeting various biological pathways, with particular relevance in the development of agents for neurological disorders.[1][2] The nitro group can also be a key functional handle, for example, by being reduced to an amine for further derivatization.

  • Biochemical Research: Researchers use this compound in studies involving receptor binding and enzyme inhibition to help elucidate complex biological processes.[1] Its structure can be modified to explore structure-activity relationships (SAR) for specific biological targets.

  • Agrochemicals and Materials Science: The compound has potential applications in the formulation of pesticides and in the development of advanced materials like polymers and coatings.[1][2]

References

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a synthetic molecule belonging to the phenoxy-piperidine class of compounds. While direct research on this specific molecule is not extensively published, its structural features strongly suggest its potential as a valuable tool in neuroscience research, particularly in the study of dopamine receptors. This technical guide consolidates information on its chemical properties and explores its potential research applications based on the well-documented activities of structurally similar compounds. This document provides a prospective framework for its investigation, including hypothesized mechanisms of action, potential experimental workflows, and relevant quantitative data from analogous compounds to guide future research endeavors.

Introduction

This compound is a research chemical available from several commercial suppliers.[1][2] Its core structure consists of a piperidine ring linked via an ether bond to a 2-methyl-4-nitrophenol group. The piperidine moiety is a common scaffold in many centrally active pharmaceuticals, and the phenoxy-piperidine linkage is characteristic of a class of compounds known to interact with various G-protein coupled receptors (GPCRs).[3] Based on extensive research on analogous 4-phenoxy-piperidine derivatives, this compound is a compelling candidate for investigation as a modulator of dopaminergic neurotransmission, with a potential focus on the dopamine D4 receptor.[4][5][6][7][8]

Chemical Properties

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValueReference
CAS Number 138227-67-5[1][2]
Molecular Formula C12H17ClN2O3[1][2]
Molecular Weight 272.73 g/mol [1][2]
Appearance Brown solid[9]
Purity Typically ≥97% (HPLC)[9]
Storage Conditions 0-8 °C[9]

Potential Research Applications in Neuroscience

The primary hypothesized research application for this compound lies in its potential to act as a selective antagonist for the dopamine D4 receptor. This hypothesis is built upon structure-activity relationship (SAR) studies of a range of 4-phenoxy-piperidine and 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.[4][7]

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is primarily expressed in the limbic system of the brain and has been implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, ADHD, and substance abuse. Selective D4 antagonists are therefore of significant interest as potential therapeutic agents with a reduced side-effect profile compared to less selective antipsychotics.

The general structure of this compound aligns well with the pharmacophore for D4 antagonists. The piperidine nitrogen can interact with a key aspartate residue in the receptor's binding pocket, while the phenoxy group can engage in hydrophobic and aromatic interactions. The specific substitutions on the phenyl ring (the 2-methyl and 4-nitro groups) would likely modulate the binding affinity and selectivity for the D4 receptor over other dopamine receptor subtypes (D2, D3) and other GPCRs.

Potential Therapeutic Areas of Investigation
  • Schizophrenia: As a potential D4 antagonist, this compound could be investigated for its efficacy in animal models of schizophrenia.

  • ADHD: The role of the D4 receptor in attention and executive function makes this compound a candidate for preclinical studies related to ADHD.

  • Substance Abuse and Addiction: Given the involvement of the dopamine system in reward and reinforcement, the compound could be explored for its ability to modulate drug-seeking behaviors.

Quantitative Data from Structurally Related Compounds

To guide initial experimental design, the following table summarizes the binding affinities (Ki) of several structurally related 4-phenoxy-piperidine derivatives for the human dopamine D4 receptor. It is important to note that these values are for analogous compounds and the activity of this compound may differ.

CompoundDopamine D4 Receptor Ki (nM)Reference
4,4-difluoro-3-(phenoxymethyl)piperidine derivative 14a 0.3[7]
4,4-difluoro-3-(p-fluorophenoxy-methyl)piperidine140 - 320[7]
4,4-difluoro-3-(3,4-difluorophenoxy-methyl)piperidine140 - 320[7]
4,4-difluoro-3-(4-fluoro-3-methylphenoxy-methyl)piperidine140 - 320[7]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the potential activity of this compound as a dopamine D4 receptor antagonist.

Dopamine Receptor Binding Assay

This protocol is designed to determine the binding affinity of the test compound for the dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • [³H]-spiperone (radioligand).

  • This compound (test compound).

  • Haloperidol (for non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare membranes from HEK293 cells expressing the D4 receptor.

  • In a 96-well plate, add a fixed concentration of [³H]-spiperone.

  • Add varying concentrations of the test compound (e.g., from 10⁻¹⁰ to 10⁻⁵ M).

  • For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

  • Add the cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.[10]

Functional Assay: cAMP Accumulation

This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist at the D4 receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels. Since D4 receptors are typically Gi-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP.[11][12]

Materials:

  • CHO-K1 cells co-expressing the human dopamine D4 receptor and a cAMP-responsive reporter system (e.g., GloSensor).

  • Forskolin (to stimulate cAMP production).

  • This compound (test compound).

  • Dopamine (as a reference agonist).

  • Assay buffer and cell culture medium.

Procedure:

  • Plate the cells in a 96-well plate and allow them to attach overnight.

  • To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.

  • To determine agonist activity, incubate the cells with varying concentrations of the test compound in the presence of forskolin.

  • Measure the luminescence or fluorescence signal from the cAMP reporter system.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizations

Hypothesized Signaling Pathway

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Dopamine Dopamine Dopamine->D4R Binds Antagonist 4-(2-Methyl-4-nitro-phenoxy) -piperidine hydrochloride (Hypothesized Antagonist) Antagonist->D4R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Hypothesized signaling pathway of the dopamine D4 receptor and the inhibitory effect of the antagonist.

Experimental Workflow for Compound Characterization

experimental_workflow start Start: 4-(2-Methyl-4-nitro-phenoxy) -piperidine hydrochloride binding_assay Dopamine Receptor Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (cAMP Accumulation) (Determine EC50/IC50) binding_assay->functional_assay selectivity_panel Receptor Selectivity Panel (D1, D2, D3, 5-HT, etc.) functional_assay->selectivity_panel in_vivo_studies In Vivo Animal Models (e.g., Schizophrenia, ADHD) selectivity_panel->in_vivo_studies lead_optimization Lead Optimization (SAR studies) in_vivo_studies->lead_optimization

Caption: A logical workflow for the characterization of the test compound's pharmacological profile.

Conclusion

While direct experimental data for this compound is currently lacking in peer-reviewed literature, its chemical structure strongly suggests its potential as a research tool in neuroscience. Based on the extensive evidence from structurally related 4-phenoxy-piperidine derivatives, it is hypothesized to be a dopamine D4 receptor antagonist. The experimental protocols and workflows outlined in this guide provide a clear path for researchers to investigate this hypothesis and to characterize its pharmacological profile. Elucidation of its activity could provide a valuable new chemical probe for studying the role of the dopamine D4 receptor in health and disease and may serve as a starting point for the development of novel therapeutics for neuropsychiatric disorders.

Disclaimer: The potential research applications and mechanisms of action described in this document are based on the analysis of structurally similar compounds and are intended for research guidance only. The actual biological activity of this compound must be confirmed through rigorous experimental investigation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride, a key intermediate in pharmaceutical development. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for forming ether linkages. An alternative method utilizing the Mitsunobu reaction is also discussed.

Reaction Principle

The primary synthetic route involves the nucleophilic substitution reaction between the deprotonated hydroxyl group of 4-hydroxypiperidine and an activated aryl halide, in this case, a hypothetical halo-substituted precursor of 2-methyl-4-nitrophenol, or more directly, via activation of the phenolic hydroxyl group. A more practical approach, and the one detailed below, involves the reaction of 4-hydroxypiperidine with 2-methyl-4-nitrophenol under conditions that promote ether formation. The synthesis is completed by the formation of the hydrochloride salt of the resulting piperidine derivative.

The overall reaction scheme is as follows:

Step 1: Ether Formation (Williamson Ether Synthesis) 4-Hydroxypiperidine + 2-Methyl-4-nitrophenol → 4-(2-Methyl-4-nitro-phenoxy)-piperidine

Step 2: Hydrochloride Salt Formation 4-(2-Methyl-4-nitro-phenoxy)-piperidine + HCl → this compound

Experimental Protocols

Method 1: Williamson Ether Synthesis

This protocol details the synthesis of the target compound via a Williamson ether synthesis approach, which is a reliable method for forming ethers.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
4-Hydroxypiperidine101.155.0 g49.4Reactant
2-Methyl-4-nitrophenol153.147.6 g49.4Reactant
Sodium Hydride (60% dispersion in mineral oil)24.002.4 g60.0Base
N,N-Dimethylformamide (DMF)-100 mL-Solvent
Diethyl ether-As needed-Extraction Solvent
Saturated aq. Ammonium Chloride-As needed-Quenching Agent
Brine-As needed-Washing Agent
Anhydrous Magnesium Sulfate-As needed-Drying Agent
Hydrochloric Acid (in diethyl ether)-As needed-Salt Formation

Procedure

  • Preparation of the Alkoxide:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-hydroxypiperidine (5.0 g, 49.4 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add sodium hydride (2.4 g of a 60% dispersion in mineral oil, 60.0 mmol) portion-wise to the stirred solution over 30 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Ether Synthesis:

    • Dissolve 2-methyl-4-nitrophenol (7.6 g, 49.4 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(2-methyl-4-nitro-phenoxy)-piperidine.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure free base.

  • Hydrochloride Salt Formation:

    • Dissolve the purified 4-(2-methyl-4-nitro-phenoxy)-piperidine in a minimal amount of anhydrous diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Method 2: Mitsunobu Reaction (Alternative Protocol)

The Mitsunobu reaction is another powerful method for forming ethers, particularly when the Williamson ether synthesis is not effective. It typically proceeds with inversion of stereochemistry at the alcohol carbon.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
4-Hydroxypiperidine101.155.0 g49.4Reactant
2-Methyl-4-nitrophenol153.147.6 g49.4Reactant
Triphenylphosphine (PPh₃)262.2915.5 g59.3Reagent
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)174.15 (DEAD)10.3 mL59.3Reagent
Anhydrous Tetrahydrofuran (THF)-150 mL-Solvent
Hydrochloric Acid (in diethyl ether)-As needed-Salt Formation

Procedure

  • Reaction Setup:

    • In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxypiperidine (5.0 g, 49.4 mmol), 2-methyl-4-nitrophenol (7.6 g, 49.4 mmol), and triphenylphosphine (15.5 g, 59.3 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Mitsunobu Reaction:

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (10.3 mL, 59.3 mmol) dropwise to the stirred solution over 30 minutes.

    • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue directly by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced hydrazinedicarboxylate.

  • Hydrochloride Salt Formation:

    • Follow the same procedure as described in Method 1 for the formation of the hydrochloride salt from the purified free base.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_williamson Williamson Ether Synthesis cluster_salt Hydrochloride Salt Formation start_williamson Start Materials: 4-Hydroxypiperidine 2-Methyl-4-nitrophenol Sodium Hydride, DMF alkoxide_formation Alkoxide Formation (0°C to RT) start_williamson->alkoxide_formation ether_synthesis Ether Synthesis (80-90°C) alkoxide_formation->ether_synthesis workup_williamson Work-up & Extraction ether_synthesis->workup_williamson purification_williamson Column Chromatography workup_williamson->purification_williamson free_base_williamson 4-(2-Methyl-4-nitro-phenoxy)-piperidine (Free Base) purification_williamson->free_base_williamson salt_formation Addition of HCl in Diethyl Ether free_base_williamson->salt_formation filtration Filtration & Drying salt_formation->filtration final_product Final Product: This compound filtration->final_product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Analogy (Logical Relationship)

Logical_Relationship Reactants Starting Materials (4-Hydroxypiperidine & 2-Methyl-4-nitrophenol) Activation Activation of Hydroxyl Group (Deprotonation or Mitsunobu) Reactants->Activation Step 1a Nucleophilic_Attack Nucleophilic Attack (Formation of Ether Linkage) Activation->Nucleophilic_Attack Step 1b Intermediate Free Base Intermediate (4-(2-Methyl-4-nitro-phenoxy)-piperidine) Nucleophilic_Attack->Intermediate Protonation Protonation of Piperidine Nitrogen (Salt Formation) Intermediate->Protonation Step 2 Final_Product Final Product (Hydrochloride Salt) Protonation->Final_Product

Caption: Logical steps in the synthesis of the target compound.

Application Notes and Protocols for 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its structural features, including the piperidine ring and the substituted phenoxy moiety, make it a valuable building block for developing novel therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Research into derivatives of similar 4-phenoxypiperidine scaffolds has revealed significant potential for modulating the activity of critical neurological targets, such as dopamine and NMDA receptors, which are implicated in a variety of neurological and psychiatric disorders. These disorders include schizophrenia, Parkinson's disease, and Alzheimer's disease.[1][2]

This document provides detailed application notes on the utility of this compound in drug discovery, along with experimental protocols for the synthesis of its derivatives and their subsequent biological evaluation.

Applications in Drug Discovery

The primary application of this compound in drug discovery is as a scaffold for the synthesis of more complex molecules with therapeutic potential. The piperidine nitrogen atom provides a convenient point for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Targeting Dopamine D4 Receptors

Derivatives of 4-phenoxypiperidine have been investigated as antagonists of the dopamine D4 receptor. The D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic system of the brain and is involved in cognition, emotion, and reward pathways.[3][4][5] Antagonism of the D4 receptor is a promising therapeutic strategy for the treatment of schizophrenia and other psychotic disorders.[6]

Targeting NMDA Receptors

The 4-phenoxypiperidine scaffold is also a core component of compounds designed to modulate the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[1][7] However, excessive activation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][7] Non-competitive antagonists of the NMDA receptor can offer neuroprotective effects.

Quantitative Data

While specific biological data for this compound itself is not extensively available, the following table presents representative data for a derivative synthesized from a similar 4-phenoxypiperidine core, illustrating its potential as a high-affinity ligand for the dopamine D4 receptor.

CompoundTarget ReceptorAssay TypeKi (nM)
BelaperidoneDopamine D4Radioligand Binding3.1
BelaperidoneDopamine D2Radioligand Binding105
BelaperidoneSerotonin 5-HT2ARadioligand Binding3.3

Data for Belaperidone, a compound with a related structural scaffold, is provided for illustrative purposes.[8]

Experimental Protocols

Synthesis of N-Substituted 4-(2-Methyl-4-nitro-phenoxy)-piperidine Derivatives

This protocol describes a general method for the N-alkylation of 4-(2-Methyl-4-nitro-phenoxy)-piperidine to introduce various substituents.

Materials:

  • This compound

  • Desired alkyl or benzyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt.

  • Add the desired alkyl or benzyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-substituted derivative.

Dopamine D4 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of synthesized compounds for the human dopamine D4 receptor.

Materials:

  • Membranes from CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

  • [³H]-Spiperone (radioligand).

  • Haloperidol (non-specific binding competitor).

  • Test compounds (synthesized derivatives).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, [³H]-Spiperone (at a concentration near its Kd), and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound.

  • Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

NMDA Receptor Antagonist Screening using Electrophysiology

This protocol describes a method to screen for antagonistic activity of synthesized compounds on NMDA receptors using automated patch-clamp electrophysiology.

Materials:

  • HEK293 cells expressing recombinant human NMDA receptors (e.g., GluN1/GluN2A or GluN1/GluN2B subunits).

  • External solution: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Internal solution: Containing appropriate salts to mimic the intracellular environment.

  • Glutamate (agonist).

  • Glycine (co-agonist).

  • Test compounds.

  • Automated patch-clamp system.

Procedure:

  • Culture the HEK293 cells expressing the NMDA receptors according to standard protocols.

  • Harvest the cells and prepare a cell suspension for the automated patch-clamp system.

  • Prime the system with external and internal solutions.

  • Dispense the cell suspension into the system's recording chambers.

  • Establish a stable whole-cell recording configuration.

  • Apply a solution containing glutamate and glycine to elicit a baseline NMDA receptor-mediated current.

  • Pre-incubate the cells with various concentrations of the test compound for a defined period.

  • Apply the glutamate/glycine solution again in the presence of the test compound and record the current.

  • Wash out the test compound and ensure the current returns to baseline.

  • Analyze the data to determine the concentration-dependent inhibition of the NMDA receptor current and calculate the IC50 value for each compound.

Signaling Pathways and Experimental Workflows

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and initial screening of novel compounds derived from this compound.

G cluster_synthesis Synthesis cluster_screening Biological Screening Start 4-(2-Methyl-4-nitro-phenoxy)- piperidine hydrochloride Neutralization Neutralization (e.g., K2CO3) Start->Neutralization N_Alkylation N-Alkylation with R-X Neutralization->N_Alkylation Purification Purification (Chromatography) N_Alkylation->Purification Final_Compound N-Substituted Derivative Purification->Final_Compound Binding_Assay Dopamine D4 Receptor Binding Assay Final_Compound->Binding_Assay Electrophysiology NMDA Receptor Electrophysiology Assay Final_Compound->Electrophysiology Data_Analysis Data Analysis (IC50/Ki Determination) Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis

Caption: Synthetic and screening workflow for novel CNS drug candidates.

Dopamine D4 Receptor Signaling Pathway

This diagram depicts the canonical signaling pathway of the dopamine D4 receptor, a Gi/o-coupled GPCR.

G cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D4R Activates Antagonist Piperidine Derivative (Antagonist) Antagonist->D4R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream

Caption: Dopamine D4 receptor signaling cascade.

NMDA Receptor-Mediated Excitotoxicity Pathway

This diagram illustrates the signaling cascade leading to excitotoxicity upon excessive activation of NMDA receptors, a key pathological process in neurodegenerative diseases.

G cluster_membrane Postsynaptic Membrane NMDAR NMDA Receptor Ca_influx Excessive Ca²⁺ Influx NMDAR->Ca_influx Glutamate Excess Glutamate Glutamate->NMDAR Over-activates Antagonist Piperidine Derivative (Antagonist) Antagonist->NMDAR Blocks Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria Enzymes Activation of Proteases & Nucleases Ca_influx->Enzymes ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS Apoptosis Apoptosis & Neuronal Death Enzymes->Apoptosis ROS->Apoptosis

Caption: NMDA receptor-mediated excitotoxicity pathway.

References

Application Notes and Protocols: 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical research and development.[1] Its unique structure, featuring a piperidine ring coupled with a nitrophenoxy group, makes it a valuable building block for the synthesis of various bioactive molecules, particularly those targeting neurological disorders.[1] The presence of the nitro group and the piperidine moiety offers multiple reaction sites for further chemical modifications, enabling the creation of diverse compound libraries for drug discovery. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 138227-67-5[1]
Molecular Formula C₁₂H₁₆N₂O₃·HCl[1]
Molecular Weight 272.73 g/mol [1]
Appearance Brown solid[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Synthetic Protocol: Preparation of this compound

Reaction Scheme:

Synthesis_of_Intermediate 2-Methyl-4-nitrophenol 2-Methyl-4-nitrophenol intermediate N-Boc-4-(2-methyl-4-nitrophenoxy)piperidine 2-Methyl-4-nitrophenol->intermediate Mitsunobu Reaction (DIAD, PPh3, THF) N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->intermediate product This compound intermediate->product Deprotection (HCl in Dioxane)

Caption: Plausible synthetic route for this compound.

Experimental Protocol:

Step 1: Synthesis of N-Boc-4-(2-methyl-4-nitrophenoxy)piperidine

  • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq), 2-methyl-4-nitrophenol (1.0 eq), and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(2-methyl-4-nitrophenoxy)piperidine.

Step 2: Synthesis of this compound

  • Dissolve the purified N-Boc-4-(2-methyl-4-nitrophenoxy)piperidine (1.0 eq) in a solution of 4M HCl in dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, the hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Expected Yield and Purity:

StepProductExpected YieldPurity (HPLC)
1N-Boc-4-(2-methyl-4-nitrophenoxy)piperidine70-85%>95%
2This compound>90%>97%

Application: Synthesis of a Viloxazine Analog

This compound serves as a key intermediate in the synthesis of novel compounds, potentially including analogs of Viloxazine, a selective norepinephrine reuptake inhibitor (NRI).[2] The following protocol outlines a plausible synthesis of a Viloxazine analog.

Reaction Scheme:

Synthesis_of_Viloxazine_Analog intermediate 4-(2-Methyl-4-nitro-phenoxy)-piperidine product_base Viloxazine Analog (Free Base) intermediate->product_base N-Alkylation (K2CO3, Acetonitrile) reagent 2-(Bromomethyl)oxirane reagent->product_base product_hcl Viloxazine Analog Hydrochloride product_base->product_hcl Salt Formation (HCl in Ethanol)

Caption: Synthetic pathway to a Viloxazine analog.

Experimental Protocol:

Step 1: N-Alkylation to form the Viloxazine Analog Free Base

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃) (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride and form the free base in situ.

  • Add 2-(bromomethyl)oxirane (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the Viloxazine analog free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified Viloxazine analog free base in ethanol.

  • Slowly add a solution of HCl in ethanol while stirring.

  • The hydrochloride salt will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data for a Hypothetical Viloxazine Analog Synthesis:

StepProductYieldPurity (HPLC)
1Viloxazine Analog (Free Base)60-75%>98%
2Viloxazine Analog Hydrochloride>95%>99%

Mechanism of Action: Norepinephrine Reuptake Inhibition

Compounds synthesized from this intermediate, such as Viloxazine and its analogs, often function as norepinephrine reuptake inhibitors (NRIs). These drugs act by blocking the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3] This inhibition leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[4][5] This mechanism is crucial for the treatment of conditions like depression and ADHD.[2][4]

Signaling Pathway Diagram:

Norepinephrine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE Norepinephrine (NE) NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NRI NRI Drug (e.g., Viloxazine) NRI->NET Inhibition NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activation

Caption: Mechanism of Norepinephrine Reuptake Inhibition.

Conclusion

This compound is a valuable intermediate for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system. The protocols provided herein offer a framework for its synthesis and subsequent elaboration into potential drug candidates like Viloxazine analogs. The ability to modulate the noradrenergic system through compounds derived from this intermediate highlights its importance in modern drug discovery and development. Researchers are encouraged to adapt and optimize these methods to explore novel chemical space and develop new therapeutic agents.

References

Application Notes and Protocols for the Analysis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methodologies for the characterization and quality control of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride. Given the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines general protocols and best practices derived from the analysis of structurally related piperidine compounds. These methods are intended to serve as a starting point for laboratory-specific validation and optimization.

Compound Information

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
CAS Number 138227-67-5[1]
Molecular Formula C₁₂H₁₆N₂O₃·HCl[1]
Molecular Weight 272.73 g/mol [1]
Appearance Brown solid[1]
Purity (typical) ≥ 97% (by HPLC)[1]
Storage Conditions 0-8 °C[1]

Analytical Techniques

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound. These methods are crucial for confirming the identity, purity, and stability of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound.[1] A reversed-phase HPLC method with UV detection is generally suitable for this type of aromatic and nitrogen-containing compound.

Protocol: Purity Determination by RP-HPLC

This protocol is a general guideline and may require optimization.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 (v/v) mixture of aqueous buffer and organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV absorbance profile of the nitro-phenoxy group, a wavelength between 254 nm and 320 nm is likely to be appropriate. An initial UV scan of the compound in the mobile phase is recommended to determine the optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a accurately weighed amount of the compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Logical Workflow for HPLC Method Development

HPLC_Method_Development start Start compound_info Review Compound Properties (Solubility, UV absorbance) start->compound_info column_selection Select Column (e.g., C18) compound_info->column_selection mobile_phase Choose Mobile Phase (Aqueous Buffer & Organic Solvent) column_selection->mobile_phase initial_conditions Set Initial Conditions (Isocratic/Gradient, Flow Rate, Temp.) mobile_phase->initial_conditions run_sample Inject Sample initial_conditions->run_sample evaluate_chromatogram Evaluate Chromatogram (Peak Shape, Resolution) run_sample->evaluate_chromatogram optimize Optimize Parameters (Mobile Phase Ratio, Gradient) evaluate_chromatogram->optimize optimize->run_sample Not Acceptable validate Validate Method (Linearity, Precision, Accuracy) optimize->validate Acceptable end End validate->end

Caption: A logical workflow for developing an HPLC method.

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the nitrophenoxy ring.

  • Piperidine Protons: A complex pattern of signals in the aliphatic region (typically δ 1.5-3.5 ppm) corresponding to the protons on the piperidine ring. The protons adjacent to the nitrogen and oxygen atoms will be shifted downfield.

  • Methyl Protons: A singlet in the upfield region (typically δ 2.0-2.5 ppm) corresponding to the methyl group on the aromatic ring.

  • N-H Proton: A broad signal that may be exchangeable with D₂O, corresponding to the proton on the piperidine nitrogen (as the hydrochloride salt).

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition.

Expected Mass Spectral Data:

  • Molecular Ion Peak: An [M+H]⁺ peak corresponding to the free base (C₁₂H₁₆N₂O₃) at m/z ≈ 237.12. The exact mass would be a key confirmatory data point.

  • Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the ether bond and within the piperidine ring.

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can identify the functional groups present in the molecule.

Expected FTIR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amine salt)2400-2800 (broad)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=C Stretch (aromatic)1450-1600
N-O Stretch (nitro group)1500-1550 (asymmetric) and 1300-1350 (symmetric)
C-O Stretch (ether)1200-1275

Synthesis Pathway

This compound is synthesized as an intermediate for various applications, including pharmaceutical development.[1] A plausible synthetic route involves the reaction of a protected 4-hydroxypiperidine with 2-methyl-4-nitrophenol, followed by deprotection and salt formation.

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reactions Reaction Steps cluster_products Products 2_Methyl_4_nitrophenol 2-Methyl-4-nitrophenol Coupling Nucleophilic Aromatic Substitution (e.g., Mitsunobu reaction) 2_Methyl_4_nitrophenol->Coupling Protected_4_hydroxypiperidine N-Boc-4-hydroxypiperidine Protected_4_hydroxypiperidine->Coupling Intermediate Protected Intermediate Coupling->Intermediate Deprotection Acidic Deprotection (e.g., TFA or HCl) Free_Base 4-(2-Methyl-4-nitro-phenoxy)-piperidine Deprotection->Free_Base Salt_Formation Salt Formation (HCl in ether or isopropanol) Final_Product This compound Salt_Formation->Final_Product Intermediate->Deprotection Free_Base->Salt_Formation

Caption: A general synthesis workflow for the target compound.

Concluding Remarks

The analytical methods described provide a framework for the quality control and characterization of this compound. It is imperative that these methods are validated for their intended use to ensure the generation of reliable and accurate data. For GMP-compliant applications, full method validation in accordance with ICH guidelines is required.

References

Application Notes: NMR Spectroscopy Analysis of a Substituted Nitrophenyl-Piperidine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note details the NMR analysis of a substituted nitrophenyl-piperidine derivative. Due to the lack of publicly available NMR data for 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride, this report utilizes ¹H and ¹³C NMR data for the structurally related compound, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine , as a representative example to illustrate the experimental protocols and data interpretation. This compound contains the key piperidine and nitrophenyl moieties, making it a suitable analogue for demonstrating the application of NMR spectroscopy in the characterization of this class of compounds, which are of interest to researchers in medicinal chemistry and drug development.

Results and Discussion

The ¹H and ¹³C NMR spectra of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine were acquired to confirm its chemical structure. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to an internal standard.

¹H NMR Data

The proton NMR spectrum displays characteristic signals for the piperidine and the substituted nitrophenyl rings. The integration of the signals corresponds to the number of protons in each environment.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.53s1HAr-H (H-3)
5.96s1HAr-H (H-6)
3.89s3HOCH₃
3.74s3HOCH₃
3.01t, J = 5.5 Hz4HPiperidine (H-2', H-6')
1.74p, J = 5.6 Hz4HPiperidine (H-3', H-5')
1.62p, J = 5.7 Hz2HPiperidine (H-4')

s = singlet, t = triplet, p = pentet

¹³C NMR Data

The carbon NMR spectrum provides information on the number of distinct carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
152.4Ar-C
146.1Ar-C
141.3Ar-C
126.1Ar-C
110.2Ar-CH (C-3)
97.1Ar-CH (C-6)
56.62 x OCH₃
50.8Piperidine (C-2', C-6')
25.5Piperidine (C-3', C-5')
23.9Piperidine (C-4')

Experimental Protocols

1. Sample Preparation for NMR Analysis

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR spectroscopy.

  • Materials:

    • 1-(2,5-dimethoxy-4-nitrophenyl)piperidine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

    • 5 mm NMR tubes

    • Pasteur pipette

    • Cotton wool or filter plug

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of the sample and place it in a clean, dry vial.

    • Add approximately 0.6 mL of the deuterated solvent to the vial.[1]

    • Vortex the mixture until the sample is completely dissolved.

    • Place a small piece of cotton wool into a Pasteur pipette to act as a filter.

    • Filter the solution through the pipette into a clean 5 mm NMR tube to remove any particulate matter.[1]

    • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[1]

    • Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be adjusted.

  • Instrumentation:

    • 400 MHz NMR Spectrometer (or other appropriate field strength)

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single pulse (zg30 or similar)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans (NS): 16-64

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (AQ): 3-4 seconds

    • Spectral Width (SW): -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled single pulse (zgpg30 or similar)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans (NS): 1024 or more (dependent on sample concentration)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (AQ): 1-2 seconds

    • Spectral Width (SW): -10 to 220 ppm

  • Procedure:

    • Insert the prepared NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and line shape.

    • Set up the ¹H NMR experiment with the appropriate parameters and acquire the spectrum.

    • Process the ¹H FID (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks and identify their multiplicities.

    • Set up the ¹³C NMR experiment with the appropriate parameters and acquire the spectrum.

    • Process the ¹³C FID.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizations

experimental_workflow Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire ¹H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum lock_shim->acquire_c13 process_h1 Process ¹H FID acquire_h1->process_h1 process_c13 Process ¹³C FID acquire_c13->process_c13 reference_h1 Reference ¹H Spectrum process_h1->reference_h1 reference_c13 Reference ¹³C Spectrum process_c13->reference_c13 analyze Structure Elucidation reference_h1->analyze reference_c13->analyze

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

References

Application Note: HPLC Purity Analysis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The described Reverse-Phase HPLC (RP-HPLC) method is designed to be stability-indicating, capable of separating the main component from its potential degradation products and synthesis-related impurities. This document provides comprehensive experimental protocols, system suitability criteria, and data presentation guidelines to ensure reliable and reproducible results.

Introduction

This compound is a versatile chemical building block utilized in the development of various therapeutic agents.[1] Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). HPLC is a powerful analytical technique for assessing the purity of pharmaceutical compounds. This application note describes a validated HPLC method for the quantitative analysis of this compound and its potential impurities. The method is developed based on established principles for the analysis of aromatic piperidine compounds and is suitable for routine quality control and stability studies.[2][3]

Experimental Protocols

HPLC Method Parameters

A gradient RP-HPLC method is proposed for the optimal separation of this compound from its impurities.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm (based on typical chromophores)
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Solutions

2.1. Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.

2.2. Standard Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

2.3. Sample Preparation (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Sonicate for 5 minutes and filter through a 0.45 µm nylon syringe filter before injection.

System Suitability

To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for the main peak
Theoretical Plates (N) ≥ 2000 for the main peak
%RSD of Peak Area ≤ 2.0% (for 6 replicate injections of the standard)
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[4][5][6] These studies expose the drug substance to various stress conditions to generate potential degradation products.

4.1. Acid Hydrolysis:

  • Treat 1 mL of the sample solution (1000 µg/mL) with 1 mL of 0.1 N HCl.

  • Heat at 60°C for 24 hours.

  • Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to 10 mL with diluent.

4.2. Base Hydrolysis:

  • Treat 1 mL of the sample solution (1000 µg/mL) with 1 mL of 0.1 N NaOH.

  • Heat at 60°C for 24 hours.

  • Cool, neutralize with 1 mL of 0.1 N HCl, and dilute to 10 mL with diluent.

4.3. Oxidative Degradation:

  • Treat 1 mL of the sample solution (1000 µg/mL) with 1 mL of 3% H₂O₂.

  • Keep at room temperature for 24 hours.

  • Dilute to 10 mL with diluent.

4.4. Thermal Degradation:

  • Keep the solid drug substance in a hot air oven at 105°C for 48 hours.

  • Allow to cool, then prepare a 1000 µg/mL solution in the diluent.

4.5. Photolytic Degradation:

  • Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days.

  • Prepare a 1000 µg/mL solution in the diluent.

Data Presentation

The results of the purity analysis and forced degradation studies should be summarized in clear and concise tables.

Table 1: Purity Analysis Results

Sample IDRetention Time (min)Peak Area% Area
Main Component
Impurity 1
Impurity 2
...
Total Impurities
Assay (% Purity)

Table 2: Summary of Forced Degradation Studies

Stress Condition% DegradationNo. of Degradation PeaksRRT of Major Degradants
Acid Hydrolysis (0.1 N HCl, 60°C, 24h)
Base Hydrolysis (0.1 N NaOH, 60°C, 24h)
Oxidative (3% H₂O₂, RT, 24h)
Thermal (105°C, 48h)
Photolytic (UV/Vis, 7 days)

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard (10 mg in 100 mL) Diluent Diluent (ACN:Water, 50:50) HPLC HPLC System (C18 Column, Gradient Elution) Standard->HPLC Sample Sample (25 mg in 25 mL) Sample->HPLC SystemSuitability System Suitability Test (6 injections of Standard) HPLC->SystemSuitability Standard Injections Analysis Sample Analysis HPLC->Analysis Sample Injections SystemSuitability->Analysis Criteria Met Integration Peak Integration Analysis->Integration Calculation Purity & Impurity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Forced Degradation Logical Flow

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Drug 4-(2-Methyl-4-nitro-phenoxy)- piperidine hydrochloride Acid Acidic (0.1 N HCl, Heat) Drug->Acid Base Basic (0.1 N NaOH, Heat) Drug->Base Oxidative Oxidative (3% H2O2) Drug->Oxidative Thermal Thermal (105°C) Drug->Thermal Photo Photolytic (UV/Vis Light) Drug->Photo HPLC_Analysis HPLC Analysis of Stressed Samples Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis PeakPurity Peak Purity Assessment (PDA Detector) HPLC_Analysis->PeakPurity MassBalance Mass Balance Calculation HPLC_Analysis->MassBalance

References

Application Notes and Protocols for 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Overview of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

This compound is a heterocyclic organic compound. Its chemical structure features a piperidine ring, which is a common motif in many biologically active molecules and pharmaceuticals. The presence of a nitrophenoxy group suggests its utility as a versatile chemical intermediate for the synthesis of more complex molecules.[1] In the context of neurological disorder research, this compound is not typically studied for its direct therapeutic effects but rather serves as a valuable starting material or building block in the drug discovery process.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties that can contribute to a drug candidate's ability to cross the blood-brain barrier and interact with targets in the central nervous system (CNS).[2][3]

The Piperidine Scaffold in Neurological Drug Discovery

The piperidine ring is a key structural component in a wide range of FDA-approved drugs and clinical candidates for treating neurological and psychiatric disorders.[4] Its conformational flexibility allows for the precise spatial arrangement of substituents, enabling high-affinity and selective binding to various biological targets.[3]

Derivatives of piperidine have been successfully developed as:

  • Dopamine Receptor Antagonists: Many antipsychotic drugs used to treat schizophrenia and bipolar disorder feature a piperidine core.[5][6] These drugs act by blocking dopamine receptors, thereby modulating dopaminergic neurotransmission.[7][8]

  • Acetylcholinesterase (AChE) Inhibitors: In the treatment of Alzheimer's disease, piperidine-based drugs like Donepezil are used to inhibit the breakdown of the neurotransmitter acetylcholine.[4][9]

  • NMDA Receptor Antagonists: Certain piperidine derivatives have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological conditions.

  • Sigma Receptor Ligands: Sigma receptors are involved in various cellular functions and are considered targets for therapeutic intervention in psychiatric and neurodegenerative diseases.[10]

The subject compound, this compound, with its reactive sites on the piperidine nitrogen and the potential for modification of the nitro group, provides a platform for generating diverse libraries of novel compounds to be screened against these and other neurological targets.

Hypothetical Therapeutic Application: Development of a Dopamine D4 Receptor Antagonist

The dopamine D4 receptor is a target of interest for various CNS disorders.[11] A hypothetical drug discovery program could utilize this compound as a starting scaffold to develop a selective D4 receptor antagonist. The general workflow for such a project is outlined below.

G cluster_0 Drug Discovery Workflow Start Starting Material: 4-(2-Methyl-4-nitro-phenoxy) -piperidine hydrochloride Synthesis Synthesis of Analog Library (e.g., N-alkylation, reduction of nitro group) Start->Synthesis Derivatization Screening In Vitro Screening (e.g., D4 Receptor Binding Assay) Synthesis->Screening Compound Library Hit_ID Hit Identification Screening->Hit_ID Active Compounds Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Structure-Activity Relationship Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Optimized Lead Candidate Drug Candidate Preclinical->Candidate

A hypothetical drug discovery workflow.

Data Presentation

As this compound is a chemical intermediate, direct biological activity data is not available. The following table is a template for researchers to organize and present data for novel derivatives synthesized from this starting material.

Compound IDTarget(s)Assay TypeIC50 / EC50 (nM)Binding Affinity (Ki) (nM)Selectivity vs. Off-Targets
Example-001 Dopamine D4Radioligand Binding-15>100-fold vs D1, D2, D3, D5
Example-002 Dopamine D4[35S]GTPγS Assay120--

Experimental Protocols

General Handling and Storage of Chemical Intermediates

This protocol provides general guidelines for the safe handling and storage of chemical intermediates like this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, compatible gloves (e.g., nitrile).[12]

  • Chemical fume hood.

  • Spatula, weighing paper, and analytical balance.

  • Clearly labeled, airtight storage container.[13]

Procedure:

  • Risk Assessment: Before handling, review the Safety Data Sheet (SDS) for specific hazard information, handling precautions, and emergency procedures.[12]

  • Personal Protection: Always wear appropriate PPE to prevent skin and eye contact.[14]

  • Handling: Conduct all manipulations, including weighing and transferring, within a certified chemical fume hood to avoid inhalation of any dust or powder.[15]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[13] Keep the container tightly sealed and clearly labeled with the chemical name, date received, and any hazard warnings.

  • Waste Disposal: Dispose of chemical waste according to institutional and local regulations. Do not dispose of in general waste or down the drain.

Representative Synthetic Protocol: N-Alkylation of the Piperidine Ring

This protocol describes a general method for the derivatization of the piperidine nitrogen via reductive amination, a common strategy to build a library of analogs for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • An aldehyde or ketone (R1-CHO or R1-C(O)-R2)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Argon or nitrogen gas supply

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add TEA (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Add the desired aldehyde or ketone (1.2 eq) to the reaction mixture.

  • Stir for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to stir at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated piperidine derivative.

Hypothetical In Vitro Assay Protocol: Dopamine D4 Receptor Binding Assay

This protocol provides a hypothetical example of a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine D4 receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human dopamine D4 receptor.

  • [³H]-Spiperone (a radioligand)

  • Test compounds (synthesized derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Haloperidol (a non-selective dopamine antagonist for determining non-specific binding)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (e.g., 0.1 nM to 10 µM), and cell membranes.

  • Radioligand Addition: Add [³H]-Spiperone to each well at a final concentration equal to its Kd for the D4 receptor.

  • Non-specific Binding: In separate wells, add haloperidol at a high concentration (e.g., 10 µM) to determine non-specific binding.

  • Total Binding: In other wells, add only buffer, membranes, and radioligand to determine total binding.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Signaling Pathway Visualization

The following diagram illustrates a simplified, hypothetical signaling pathway for a G-protein coupled dopamine receptor. A potential antagonist, derived from the starting material, would block the initial binding of dopamine, thereby inhibiting the downstream signaling cascade. Dysfunction in such pathways is implicated in several neuropsychiatric disorders.[16]

G cluster_1 Hypothetical Dopamine Receptor Signaling Dopamine Dopamine Receptor Dopamine Receptor (GPCR) Dopamine->Receptor Binds G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Antagonist Hypothetical Antagonist (Piperidine Derivative) Antagonist->Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits (for D2-like) cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA Protein Kinase A cAMP->PKA Less Activation Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Cellular_Response Altered Phosphorylation

Hypothetical dopamine receptor signaling pathway.

References

Application Notes and Protocols for 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a versatile heterocyclic compound with potential applications in pharmaceutical research and development.[1] Its structure, featuring a piperidine ring linked to a substituted nitrophenoxy moiety, makes it a valuable intermediate for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] This document provides detailed experimental protocols for the synthesis, purification, and characterization of this compound. Additionally, it outlines protocols for representative in vitro biological assays, including receptor binding and enzyme inhibition studies, to facilitate the exploration of its pharmacological profile. While specific biological activity data for this compound is not publicly available, representative data from structurally related phenoxy-piperidine derivatives are presented to guide research efforts.

Chemical Information

PropertyValue
Chemical Name This compound
CAS Number 138227-67-5
Molecular Formula C12H17ClN2O3
Molecular Weight 272.73 g/mol
Synonyms 4-(2'-Methyl-4'-nitrophenoxy) piperidine HCl

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of analogous 4-aryloxy-piperidines. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) reaction between a protected piperidinol and an activated nitroaromatic compound, followed by deprotection and salt formation.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification & Deprotection cluster_final Final Product A 1-Boc-4-hydroxypiperidine + 2-Methyl-4-nitro-1-fluorobenzene B Reaction in DMF with NaH A->B C Crude 1-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine D Column Chromatography C->D E Purified Boc-protected intermediate D->E F Deprotection with HCl in Dioxane E->F G This compound F->G H Characterization (NMR, MS, HPLC) G->H

Caption: Workflow for the synthesis and purification of the target compound.

Materials:

  • 1-Boc-4-hydroxypiperidine

  • 2-Methyl-4-nitro-1-fluorobenzene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether (Et2O)

Procedure:

  • Reaction Setup: To a solution of 1-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Activation: Allow the mixture to stir at room temperature for 1 hour.

  • Nucleophilic Substitution: Add a solution of 2-methyl-4-nitro-1-fluorobenzene (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After completion, cool the reaction to room temperature and carefully quench with saturated NaHCO3 solution. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

  • Purification of Intermediate: Concentrate the organic phase under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure 1-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine.

  • Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of ethyl acetate and add an excess of 4 M HCl in 1,4-dioxane.

  • Precipitation and Isolation: Stir the solution at room temperature for 2-4 hours. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization: The structure and purity of the final compound should be confirmed by 1H NMR, 13C NMR, Mass Spectrometry, and HPLC analysis.

In Vitro Biological Assays

Given that this compound is suggested to be an intermediate for compounds targeting neurological disorders, protocols for a generic radioligand receptor binding assay and a relevant enzyme inhibition assay (acetylcholinesterase) are provided below.[1]

Radioligand Receptor Binding Assay (Generic Protocol)

This protocol describes a general method to determine the binding affinity of the test compound to a specific receptor of interest (e.g., dopamine D4 or sigma-1 receptors, which are relevant in CNS drug discovery) using a filtration-based assay.[2][3]

Workflow for Radioligand Binding Assay

A Prepare reagents: - Membrane homogenate (with receptor) - Radioligand ([3H]-ligand) - Test Compound dilutions - Assay Buffer B Incubate reagents in 96-well plate: - Total binding (membrane + radioligand) - Non-specific binding (membrane + radioligand + excess unlabeled ligand) - Test compound binding (membrane + radioligand + test compound) A->B C Separate bound from free ligand via filtration B->C D Measure radioactivity of bound ligand using liquid scintillation counting C->D E Data Analysis: Calculate % inhibition, determine IC50 and Ki values D->E

Caption: General workflow for a competitive radioligand binding assay.

Materials:

  • Membrane preparation from cells or tissues expressing the target receptor.

  • Radioligand (e.g., [3H]Spiperone for D4 receptors) specific for the target receptor.

  • Unlabeled reference ligand for determining non-specific binding.

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the unlabeled reference ligand in assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of unlabeled reference ligand.

    • Compound Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding (CPM) - NSB (CPM).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of acetylcholinesterase, an enzyme relevant to neurological disorders like Alzheimer's disease.[4]

Materials:

  • Acetylcholinesterase (AChE) enzyme.

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (pH 8.0).

  • Test compound: this compound.

  • 96-well microplate reader.

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer.

    • Test compound at various concentrations (or buffer for control).

    • AChE enzyme solution.

  • Pre-incubation: Mix gently and pre-incubate the plate for 10-15 minutes at 25°C.

  • Reaction Initiation: Add DTNB solution followed by the substrate (ATCI) solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10-15 minutes) using a microplate reader.[4]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Representative Data for Analogous Compounds

While specific quantitative data for this compound is not available in the public domain, the following tables summarize the biological activities of structurally related phenoxy-piperidine derivatives to provide a reference for potential activity.

Table 1: Receptor Binding Affinities of Phenoxy-piperidine Analogs

Compound ClassTarget ReceptorRadioligandKi (nM)Reference
4,4-difluoro-3-(phenoxymethyl)piperidineDopamine D4[3H]N-methylspiperone0.3 - 320[2]
PhenoxyalkylpiperidinesSigma-1 (σ1)--INVALID-LINK---pentazocine0.34 - 1.49[5]
4,4-disubstituted piperidinesOpioid (naloxone sites)[3H]naloxoneHigh Affinity[6]

Table 2: Enzyme Inhibitory Activities of Piperidine Derivatives

Compound ClassTarget EnzymeIC50 (µM)Reference
Benzimidazole-Pyrrole/Piperidine HybridsAcetylcholinesterase (AChE)19.44 - 36.05[7]
Benzimidazole-Pyrrole/Piperidine HybridsButyrylcholinesterase (BuChE)21.57 - 39.55[7]
Pyrrolidine/Piperidine DerivativesPancreatic Lipase143 - 362 (µg/mL)[8]

Disclaimer: The data presented in Tables 1 and 2 are for structurally related compounds and should be used for reference purposes only. The actual biological activity of this compound may differ and must be determined experimentally.

Conclusion

This compound is a chemical intermediate with significant potential in drug discovery. The protocols provided herein offer a comprehensive guide for its synthesis and for the evaluation of its potential biological activities through established in vitro assays. Researchers can utilize these methods to further investigate the pharmacological properties of this compound and its derivatives, potentially leading to the development of novel therapeutic agents.

References

Application Notes and Protocols for 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a versatile heterocyclic compound featuring a substituted phenoxy moiety linked to a piperidine ring. While its primary applications have been explored in pharmaceutical research as an intermediate for neurologically active compounds, its structural motifs suggest significant potential in the agrochemical sector.[1] The phenoxy-piperidine scaffold is a key feature in a variety of commercial pesticides, including herbicides and insecticides.[2][3] The presence of the nitro group and the secondary amine in the piperidine ring offers reactive sites for further chemical modification, allowing for the synthesis of a diverse library of potential agrochemical candidates.

These application notes provide a comprehensive overview of the potential utility of this compound as a key building block in the synthesis of novel agrochemicals. A detailed, representative protocol for the derivatization of this intermediate is provided, along with expected outcomes based on analogous chemical transformations.

Principle of Application

The core concept behind the use of this compound in agrochemical synthesis lies in its role as a scaffold. The piperidine nitrogen can be readily functionalized to introduce various substituents, which can modulate the biological activity, selectivity, and physicochemical properties of the final compound. This approach is a common strategy in the development of new pesticides.[4]

A plausible and widely used method for the derivatization of secondary amines like piperidine is N-acylation, which involves the reaction with an acyl chloride or anhydride. This reaction is typically robust and high-yielding, making it suitable for the generation of diverse compound libraries for screening purposes.

Representative Experimental Protocol: N-Acylation of this compound

This protocol describes a representative synthesis of an N-acylated derivative of 4-(2-Methyl-4-nitro-phenoxy)-piperidine, a common step in the elaboration of such intermediates into more complex, biologically active molecules.

Objective: To synthesize N-acetyl-4-(2-methyl-4-nitro-phenoxy)-piperidine.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus (silica gel plates, developing chamber, UV lamp)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Preparation of the Free Base:

    • Suspend this compound (1.0 eq) in dichloromethane (10 mL per gram of starting material).

    • To this suspension, add triethylamine (2.2 eq) dropwise at room temperature.

    • Stir the mixture for 30 minutes. The formation of triethylamine hydrochloride as a white precipitate may be observed.

  • N-Acylation Reaction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-acetyl-4-(2-methyl-4-nitro-phenoxy)-piperidine.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation reaction described above. The values are based on typical yields and purities for such transformations.

ParameterValue
Starting MaterialThis compound
ReagentAcetyl Chloride
ProductN-acetyl-4-(2-methyl-4-nitro-phenoxy)-piperidine
Typical Yield85-95%
Purity (by HPLC)>98%
AppearanceOff-white to pale yellow solid

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of an N-acylated derivative from this compound.

experimental_workflow start Start: 4-(2-Methyl-4-nitro-phenoxy)- piperidine hydrochloride free_base Free Base Formation (Triethylamine, DCM) start->free_base acylation N-Acylation (Acetyl Chloride, 0°C to RT) free_base->acylation workup Aqueous Work-up (NaHCO3, Brine) acylation->workup purification Purification (Column Chromatography) workup->purification product Final Product: N-acetyl-4-(2-methyl-4-nitro-phenoxy)-piperidine purification->product

Caption: Synthetic workflow for the N-acylation of 4-(2-Methyl-4-nitro-phenoxy)-piperidine.

Logical Relationship in Agrochemical Development

The derivatization of the 4-(2-Methyl-4-nitro-phenoxy)-piperidine scaffold is a critical step in the discovery of new agrochemicals. The following diagram illustrates the logical progression from the starting material to a potential agrochemical product and its subsequent biological evaluation.

logical_relationship cluster_synthesis Synthesis Phase cluster_screening Screening & Evaluation Phase start_material 4-(2-Methyl-4-nitro-phenoxy)- piperidine hydrochloride derivatization Chemical Derivatization (e.g., N-Acylation, N-Alkylation) start_material->derivatization library Library of Novel Compounds derivatization->library screening High-Throughput Screening (Herbicidal, Insecticidal, Fungicidal Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt candidate Agrochemical Candidate lead_opt->candidate

Caption: Logical workflow for agrochemical discovery using the target intermediate.

Concluding Remarks

This compound represents a valuable starting material for the synthesis of novel agrochemicals. Its inherent structural features, combined with the potential for straightforward chemical modification, make it an attractive scaffold for generating diverse libraries of compounds for biological screening. The provided protocol for N-acylation serves as a fundamental example of how this intermediate can be utilized in the initial stages of agrochemical research and development. Further modifications, such as reduction of the nitro group followed by subsequent derivatization, can also be envisioned to expand the chemical space for discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis or a related nucleophilic aromatic substitution reaction.

Diagram of the General Synthesis Workflow:

Williamson Ether Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final_product Final Product Formation 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction_Mixture Reaction Mixture (Solvent, Temperature) 4-Hydroxypiperidine->Reaction_Mixture Base Base Base->Reaction_Mixture 2-Chloro-5-nitrotoluene 1-Chloro-2-methyl-4-nitrobenzene 2-Chloro-5-nitrotoluene->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Free_Base 4-(2-Methyl-4-nitro-phenoxy)-piperidine (Free Base) Purification->Free_Base HCl_Salt_Formation HCl Salt Formation Free_Base->HCl_Salt_Formation Final_Product 4-(2-Methyl-4-nitro-phenoxy)-piperidine HCl HCl_Salt_Formation->Final_Product

Caption: General workflow for the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation Inefficient Deprotonation of 4-Hydroxypiperidine: The chosen base may not be strong enough to fully deprotonate the hydroxyl group, leading to a low concentration of the nucleophilic alkoxide.Use a Stronger Base: Consider using stronger bases like sodium hydride (NaH) or potassium hydride (KH) to ensure complete and irreversible deprotonation of the alcohol.[1] Optimize Base Stoichiometry: Ensure at least one equivalent of the base is used. A slight excess (1.1-1.2 equivalents) can be beneficial.
Poor Reactivity of the Aryl Halide: The starting aryl halide (e.g., 1-chloro-2-methyl-4-nitrobenzene) may be unreactive under the chosen conditions.Use a More Reactive Leaving Group: If possible, use the corresponding aryl fluoride or bromide, as these can be more reactive in nucleophilic aromatic substitution. Increase Reaction Temperature: Higher temperatures can increase the reaction rate. However, monitor for decomposition. Reactions are often run at temperatures ranging from 50 to 100 °C.[2]
Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting the solubility of reactants and the reaction rate.Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or THF are generally effective for Williamson ether synthesis as they solvate the cation of the base, leaving the alkoxide more nucleophilic.
Formation of Significant Byproducts Elimination Side Reaction: The base may promote the elimination of HX from an alkyl halide if one were used as the electrophile. (Less common with aryl halides).Control Reaction Temperature: Lowering the temperature can favor substitution over elimination.[3]
Alkylation on the Piperidine Nitrogen: The secondary amine of the piperidine ring can compete with the hydroxyl group as a nucleophile.Protect the Piperidine Nitrogen: Use a protecting group for the piperidine nitrogen, such as a Boc group. This group can be removed after the ether formation.
Ring Alkylation: The aryloxide can act as an ambident nucleophile, leading to alkylation on the aromatic ring.[3]Optimize Reaction Conditions: Lower temperatures and less polar solvents can sometimes minimize ring alkylation.
Difficulty in Product Isolation and Purification Emulsion during Workup: The presence of both organic and aqueous layers with surfactants or salts can lead to stable emulsions.Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions. Adjust pH: Ensure the aqueous layer is sufficiently basic or acidic to facilitate separation.
Product is an Oil: The free base of the product may be an oil, making it difficult to handle and purify.Convert to Hydrochloride Salt: Formation of the hydrochloride salt often results in a stable, crystalline solid that is easier to purify by recrystallization.
Impure Product after Purification: The final product may still contain impurities after initial purification steps.Recrystallization: Recrystallize the final hydrochloride salt from a suitable solvent system (e.g., ethanol/ether, methanol/isopropanol) to remove impurities. Chromatography: If recrystallization is ineffective, column chromatography of the free base may be necessary before salt formation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis is typically a variation of the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl or aryl halide.[1][4] In this case, the alkoxide is formed by deprotonating the hydroxyl group of 4-hydroxypiperidine with a base. This alkoxide then acts as a nucleophile, attacking an electron-deficient aromatic ring (1-halo-2-methyl-4-nitrobenzene) and displacing the halide to form the ether linkage. The final step involves the formation of the hydrochloride salt to improve stability and ease of handling.

Q2: How can I improve the yield of my reaction?

A2: To improve the yield, consider the following factors:

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of 4-hydroxypiperidine.[1]

  • Solvent: Employ a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the alkoxide.

  • Temperature: Optimize the reaction temperature. While higher temperatures can increase the rate, they can also lead to side reactions. A range of 50-100°C is a good starting point.[2]

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction by TLC or LC-MS is recommended.

  • Purity of Reagents: Use pure starting materials and dry solvents to avoid side reactions.[5]

  • Workup Procedure: Careful and efficient workup is crucial to minimize product loss.[5]

Q3: What are some common side reactions to be aware of?

A3: Common side reactions include:

  • N-Arylation: The secondary amine of the piperidine can compete with the hydroxyl group as a nucleophile, leading to the formation of an N-aryl piperidine byproduct.

  • Elimination Reactions: While less common with aryl halides, if an alkyl halide were used, elimination could compete with substitution.[3]

  • Ring Alkylation: The aryloxide intermediate can be alkylated on the aromatic ring, though this is generally less favored.[3]

Q4: Why is the product converted to a hydrochloride salt?

A4: The free base of 4-(2-Methyl-4-nitro-phenoxy)-piperidine may be an oil or a low-melting solid, which can be difficult to purify and handle. Converting it to the hydrochloride salt typically yields a more stable, crystalline solid with a sharp melting point. This crystalline form is easier to purify by recrystallization and has better storage stability.

Diagram of Troubleshooting Logic:

Troubleshooting_Yield_Improvement cluster_deprotonation Step 1: Deprotonation Issues cluster_reaction_conditions Step 2: Reaction Condition Optimization cluster_side_reactions Step 3: Minimizing Side Reactions start Low Yield Observed check_base Is the base strong enough? (e.g., NaH, KH) start->check_base change_base Action: Use a stronger base check_base->change_base No check_base_eq Is the base stoichiometry correct? (>=1 equivalent) check_base->check_base_eq Yes change_base->check_base_eq adjust_base_eq Action: Use 1.1-1.2 equivalents of base check_base_eq->adjust_base_eq No check_solvent Is the solvent appropriate? (Polar aprotic?) check_base_eq->check_solvent Yes adjust_base_eq->check_solvent change_solvent Action: Switch to DMF or DMSO check_solvent->change_solvent No check_temp Is the temperature optimized? check_solvent->check_temp Yes change_solvent->check_temp adjust_temp Action: Incrementally increase temperature (e.g., 50-100 °C) check_temp->adjust_temp No check_n_arylation Is N-arylation observed? check_temp->check_n_arylation Yes adjust_temp->check_n_arylation protect_n Action: Protect piperidine nitrogen (e.g., Boc) check_n_arylation->protect_n Yes end_goal Improved Yield check_n_arylation->end_goal No protect_n->end_goal

Caption: A logical flow for troubleshooting low yield in the synthesis.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general guideline and may require optimization.

Materials:

  • 4-Hydroxypiperidine

  • 1-Chloro-2-methyl-4-nitrobenzene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (e.g., 2M in diethyl ether or gaseous HCl)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Alkoxide Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 eq.) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise to the sodium hydride suspension.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Ether Formation:

    • Add a solution of 1-chloro-2-methyl-4-nitrobenzene (1.0 eq.) in anhydrous DMF to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Dilute the mixture with water and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Purification of the Free Base (if necessary):

    • If the crude product is not sufficiently pure, it can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M) or bubble HCl gas through the solution until precipitation is complete.

    • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Safety Precautions:

  • Sodium hydride is a highly flammable and reactive solid. Handle it with extreme care under an inert atmosphere.

  • 1-Chloro-2-methyl-4-nitrobenzene is a potential irritant and sensitizer.

  • DMF is a potential reproductive toxin.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Technical Support Center: Purification of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oiling Out or Poor Crystal Formation During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, the compound separates as an oil or fails to crystallize altogether.

Possible CauseRecommended Solution
High Concentration of Impurities Purify the crude material using an alternative method, such as acid-base extraction, before attempting recrystallization.
Rapid Cooling Allow the solution to cool gradually to room temperature to encourage the formation of larger, purer crystals before refrigeration. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective.
Inappropriate Solvent Choice The polarity of the solvent may be too similar to the compound. Experiment with different solvent systems, including solvent/anti-solvent combinations.[1]
Excess Solvent Reduce the volume of the solvent to achieve a supersaturated solution upon cooling.
Issue 2: Low Yield After Purification

Symptom: The final yield of the purified compound is significantly lower than expected.

Possible CauseRecommended Solution
Losses During Transfers Minimize the number of transfers between glassware. Ensure all product is scraped from flasks and funnels.
Incomplete Precipitation/Crystallization Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
Product Adherence to Chromatography Column The basic piperidine nitrogen can interact strongly with acidic silica gel, leading to streaking and incomplete elution.[2][3] Add a small amount of a basic modifier, such as triethylamine (~1%), to the elution solvent to mitigate this effect.[4][5]
Aggressive Heating During Distillation (if applicable) Optimize the heating rate and reflux ratio to prevent the loss of product along with lower-boiling impurities.[2]
Issue 3: Product Discoloration (Yellow or Brown Tint)

Symptom: The final product has a noticeable color, suggesting the presence of impurities.

Possible CauseRecommended Solution
Oxidation Products Piperidine derivatives can be susceptible to oxidation.[5] Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Residual Solvents or Reagents Ensure the product is thoroughly dried under a high vacuum to remove all residual solvents.[4] If colored impurities from the reaction persist, consider an additional purification step like a charcoal treatment during recrystallization or column chromatography.
Presence of Nitro-Aromatic Impurities Impurities related to the 2-methyl-4-nitrophenol starting material or byproducts can be colored. An additional wash with a suitable solvent or re-purification may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as piperidine and 2-methyl-4-nitrophenol, byproducts from side reactions, and residual solvents from the reaction or workup.[4][5]

Q2: My purified 4-(2-Methyl-4-nitro-phenoxy)-piperidine free base is an oil, but I need a solid for easier handling. What should I do?

A2: Converting the free base to its hydrochloride salt is a common and effective method to obtain a solid.[3][4] Dissolve the oily free base in a suitable anhydrous solvent like diethyl ether or ethyl acetate. Then, bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent dropwise with stirring. The hydrochloride salt will typically precipitate and can be collected by filtration.[4]

Q3: What are some recommended solvent systems for the recrystallization of this compound?

A3: The choice of solvent is highly dependent on the specific impurities present. Good starting points for recrystallization of piperidine derivatives include alcohols like ethanol or isopropanol, acetonitrile, or mixtures such as ethanol/ether.[1][5] A solvent/anti-solvent approach can also be effective.[5]

Q4: What are suitable starting solvent systems for column chromatography of this compound?

A4: For silica gel column chromatography, a mixture of a non-polar and a polar solvent is a good starting point. Common choices include dichloromethane/methanol or ethyl acetate/hexanes.[3] Given that the compound is a basic amine, adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can improve the separation by reducing peak tailing.[4][5]

Q5: How can I effectively remove unreacted 2-methyl-4-nitrophenol?

A5: An acid-base extraction is an effective method. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous base (e.g., 1M NaOH). The acidic 2-methyl-4-nitrophenol will be deprotonated and move into the aqueous layer, while the basic piperidine derivative remains in the organic layer.

Experimental Protocols

Protocol 1: Conversion of the Free Base to the Hydrochloride Salt
  • Dissolution: Dissolve the purified 4-(2-Methyl-4-nitro-phenoxy)-piperidine free base in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by scratching the inside of the flask with a glass rod or by cooling the mixture in an ice bath.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified hydrochloride salt under a high vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., dichloromethane/methanol mixtures with 1% triethylamine). An optimal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity (gradient elution) if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis cluster_outcome Outcome Crude_Product Crude 4-(2-Methyl-4-nitro-phenoxy) -piperidine hydrochloride Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Purity_Check Check Purity (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Acid_Base_Extraction->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 95% Repurify Repurify Purity_Check->Repurify Purity < 95% Repurify->Recrystallization Repurify->Column_Chromatography

Caption: A decision-making workflow for selecting a purification method.

Troubleshooting_Recrystallization cluster_issue Issue cluster_causes Potential Causes cluster_solutions Solutions Oiling_Out Compound 'Oils Out' during Recrystallization High_Impurities High Impurity Level Oiling_Out->High_Impurities Rapid_Cooling Cooling Too Rapidly Oiling_Out->Rapid_Cooling Wrong_Solvent Inappropriate Solvent Oiling_Out->Wrong_Solvent Pre_Purify Pre-purify (e.g., Extraction) High_Impurities->Pre_Purify Slow_Cooling Cool Slowly, Scratch Flask Rapid_Cooling->Slow_Cooling Solvent_Screen Screen Different Solvents/ Anti-solvents Wrong_Solvent->Solvent_Screen

Caption: Troubleshooting guide for recrystallization issues.

References

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride, along with troubleshooting for common issues encountered during its handling and use in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store the compound at 0-8 °C in a tightly sealed container.[1] To prevent degradation from moisture and light, it is best practice to store the material in a desiccator or a controlled humidity environment, using amber vials or other light-protecting containers. For sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is also advised.

Q2: How stable is the compound at room temperature?

A2: While optimal storage is at refrigerated temperatures, this compound is generally stable for short periods at room temperature. However, prolonged exposure to ambient conditions, especially in the presence of light and humidity, can lead to degradation. For routine laboratory use, it is advisable to allow the container to warm to room temperature before opening to prevent condensation.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure, which includes a phenoxy-piperidine moiety and a nitro-aromatic group, the primary degradation pathways are expected to be:

  • Hydrolysis: The ether linkage is susceptible to cleavage, particularly under acidic or basic conditions, which could yield 2-Methyl-4-nitrophenol and 4-hydroxypiperidine.

  • Oxidation: The piperidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidation products.[2]

  • Photodegradation: Aromatic nitro compounds can be sensitive to light, which may induce photochemical reactions. Therefore, protection from light is crucial.

Q4: Is this compound hygroscopic?

A4: As a hydrochloride salt, this compound has the potential to be hygroscopic. It is important to store it in a dry environment and handle it in a manner that minimizes exposure to atmospheric moisture.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in HPLC) Compound degradation due to improper storage or handling.1. Verify that the compound has been stored at the recommended 0-8 °C in a tightly sealed, light-resistant container. 2. Prepare fresh solutions for analysis. 3. Perform a purity check on your current stock using a validated analytical method.
Appearance of new, unexpected peaks in chromatograms Formation of degradation products.1. Review the handling procedures to ensure the compound is not exposed to harsh conditions (e.g., extreme pH, high temperatures, or prolonged light exposure). 2. Consider performing a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to these degradants.
Change in physical appearance (e.g., color change, clumping) Absorption of moisture or degradation.1. If clumping is observed, this may indicate moisture absorption. Ensure the container is sealed properly and stored in a desiccator. 2. A significant color change may indicate degradation. It is recommended to re-qualify the material before use.
Poor solubility in a previously used solvent The compound may have degraded to less soluble impurities.1. Confirm the purity of the compound. 2. Attempt to dissolve a small amount in a reliable solvent to check for insolubles.

Stability Data Summary

The following tables present hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.

Table 1: Stability under Thermal and Photolytic Stress

ConditionDurationAssay (%)Total Impurities (%)
Control (0-8 °C) 0 hours99.80.2
60 °C 24 hours98.51.5
60 °C 72 hours96.23.8
Photolytic (ICH Q1B) 8 hours97.12.9

Table 2: Stability in Solution under Hydrolytic Conditions (48 hours)

ConditionAssay (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 N HCl 92.34.8 (Hydrolysis Product A)1.1 (Other)
Water 99.50.30.2
0.1 N NaOH 89.76.2 (Hydrolysis Product B)2.3 (Other)

Table 3: Stability under Oxidative Stress (24 hours)

ConditionAssay (%)Total Impurities (%)
3% H₂O₂ 95.44.6

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure for conducting a forced degradation study to assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60 °C for 48 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60 °C for 48 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound at 60 °C for 72 hours. Also, reflux the stock solution at 60 °C for 72 hours.

  • Photolytic Degradation: Expose a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of the parent compound remaining and the formation of any degradation products.

Visualizations

Workflow for Stability Indicating Method Development

G cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Outcome A Drug Substance B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Degradation A->E F Photolytic Degradation A->F G Develop HPLC Method (Column, Mobile Phase, etc.) B->G C->G D->G E->G F->G H Analyze Stressed Samples G->H I Peak Purity Analysis (PDA, MS) H->I J Method Validation (Specificity, Linearity, Accuracy) I->J K Validated Stability-Indicating Analytical Method J->K

Caption: Workflow for developing a stability-indicating analytical method.

Potential Degradation Pathway

G cluster_0 Degradation Pathways cluster_1 Potential Degradation Products A This compound B { Hydrolysis (Acid/Base)} A:f0->B:f0 C { Oxidation} A:f0->C:f0 D { Photodegradation} A:f0->D:f0 E 2-Methyl-4-nitrophenol B:f0->E:f0 F 4-Hydroxypiperidine B:f0->F:f0 G N-Oxide Derivatives C:f0->G:f0 H Photochemical Adducts D:f0->H:f0

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on the structure of this compound, which contains a piperidine ring, a nitrophenoxy group, and an ether linkage, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis. Forced degradation studies on similar molecules have shown that the ether linkage is susceptible to cleavage under acidic and basic conditions, and the piperidine ring can undergo oxidation.

Q2: What are the likely degradation products I might observe in my experiments?

While specific degradation products for this compound are not extensively documented, based on studies of structurally similar compounds like viloxazine, the following degradation products can be anticipated under stress conditions:

  • Hydrolysis (Acidic and Basic): Cleavage of the ether bond is the most probable degradation pathway, leading to the formation of 2-Methyl-4-nitrophenol and 4-hydroxypiperidine .

  • Oxidation: The piperidine ring is susceptible to oxidation, which could result in the formation of N-oxide derivatives or other oxidized species.

  • Reduction: The nitro group on the phenyl ring can be reduced to an amino group , forming 4-(4-Amino-2-methyl-phenoxy)-piperidine.

  • Photolysis: Exposure to light may lead to the formation of various photolytic degradants, although specific products are not well-characterized without experimental data.

Q3: How can I minimize the degradation of this compound during storage and in my experiments?

To minimize degradation, it is recommended to:

  • Storage: Store the compound in airtight, light-resistant containers at controlled room temperature or as specified by the manufacturer.

  • pH Control: Maintain solutions at a neutral pH whenever possible, as both acidic and basic conditions can promote hydrolysis.

  • Light Protection: Protect solutions from light by using amber-colored vials or by covering the containers with aluminum foil.

  • Fresh Solutions: Prepare solutions fresh before use to avoid degradation over time.

  • Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon to prevent oxidation.

Troubleshooting Guides

Issue 1: Appearance of Unknown Peaks in HPLC Analysis

  • Potential Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to determine the mass of the unknown peaks and compare them with the predicted degradation products listed in the table below.

    • Review Experimental Conditions: Check the pH, temperature, and light exposure of your samples.

    • Perform a Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, photolytic, and thermal conditions to see if the unknown peaks are generated. This can help in identifying the degradation products.

Issue 2: Inconsistent or Poor Reproducibility of Results

  • Potential Cause: Instability of the compound in the experimental matrix.

  • Troubleshooting Steps:

    • Assess Solution Stability: Analyze your sample or standard solutions at different time points after preparation to check for any changes in the peak area of the parent compound and the appearance of new peaks.

    • Optimize Solution Preparation: If instability is observed, try preparing solutions in a different solvent or buffer system, and always use freshly prepared solutions for each experiment.

    • Control Environmental Factors: Ensure that all experiments are conducted under consistent conditions of temperature and light.

Predicted Degradation Products

The following table summarizes the predicted degradation products of this compound based on the degradation pathways of structurally similar compounds.

Stress Condition Predicted Degradation Product Name Predicted Molecular Weight ( g/mol ) Predicted Degradation Pathway
Acidic Hydrolysis2-Methyl-4-nitrophenol153.12Cleavage of the ether linkage
4-Hydroxypiperidine101.15Cleavage of the ether linkage
Basic Hydrolysis2-Methyl-4-nitrophenol153.12Cleavage of the ether linkage
4-Hydroxypiperidine101.15Cleavage of the ether linkage
Oxidation4-(2-Methyl-4-nitro-phenoxy)-piperidine N-oxide268.27Oxidation of the piperidine nitrogen
Reduction4-(4-Amino-2-methyl-phenoxy)-piperidine222.30Reduction of the nitro group

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution to heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_reduction Reduction parent 4-(2-Methyl-4-nitro-phenoxy)- piperidine hydrochloride hydrolysis_product1 2-Methyl-4-nitrophenol parent->hydrolysis_product1 Ether Cleavage hydrolysis_product2 4-Hydroxypiperidine parent->hydrolysis_product2 Ether Cleavage oxidation_product N-Oxide Derivative parent->oxidation_product Piperidine Oxidation reduction_product 4-(4-Amino-2-methyl-phenoxy)-piperidine parent->reduction_product Nitro Reduction

Caption: Predicted degradation pathways of this compound.

ExperimentalWorkflow start Start: Experiment Setup prep Prepare Sample and Standard Solutions start->prep hplc_initial Inject 'Time Zero' Sample into HPLC prep->hplc_initial stress Expose Samples to Stress Conditions (Heat, pH, Light, Oxidant) prep->stress data Data Analysis: - Peak Area Comparison - Identify Degradants hplc_initial->data hplc_stressed Inject Stressed Samples at Time Points stress->hplc_stressed hplc_stressed->data end End: Report Results data->end

Caption: General experimental workflow for a forced degradation study.

Technical Support Center: 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

4-(2'-Methyl-4'-nitrophenoxy) piperidine hydrochloride is a versatile chemical compound used as a building block in the synthesis of more complex molecules.[1] Its structure, featuring a piperidine ring and a nitrophenoxy group, makes it a valuable intermediate in medicinal chemistry for creating novel therapeutic agents, particularly those targeting neurological disorders.[1] It also has potential applications in the development of agrochemicals and materials science.[1]

Q2: What are the typical storage conditions for this compound?

To ensure its stability, the compound should be stored at 0-8 °C.[1]

Q3: What are the key analytical techniques to confirm the identity and purity of this compound?

A combination of analytical methods is recommended for structural confirmation and purity assessment.[2] These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To verify the chemical structure and the position of substituents on the piperidine and phenoxy rings.[2]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.[2]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[1][2]

Q4: What are some common reactions involving this compound?

This compound can undergo several types of reactions, including:

  • Reduction of the nitro group: The nitro group can be reduced to an amine, which can then be used in further synthetic steps.

  • N-alkylation or N-arylation of the piperidine nitrogen: The secondary amine of the piperidine ring can be functionalized.

  • Modification of the phenoxy ring: The aromatic ring can undergo further substitution reactions, depending on the reaction conditions.

Troubleshooting Guide

Issue 1: Low Yield in the Synthesis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine

Possible Causes and Solutions

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be ideal.

    • Solution: Ensure an appropriate base, such as potassium carbonate, is used to facilitate the nucleophilic substitution.[2] Aprotic polar solvents like DMF or acetonitrile are generally suitable.[2] The reaction temperature should be carefully controlled, typically between room temperature and 60°C.[2]

  • Poor Quality of Starting Materials: Impurities in the starting materials (e.g., 2-methyl-4-nitrophenol or a suitable piperidine derivative) can interfere with the reaction.

    • Solution: Use high-purity starting materials. Verify the purity of reactants before starting the synthesis.

  • Product Loss During Work-up and Purification: The product may be lost during extraction or chromatography.

    • Solution: Optimize the work-up procedure. Ensure the pH is adjusted correctly during aqueous extraction to minimize the solubility of the product in the aqueous layer. Use appropriate purification techniques like column chromatography or recrystallization to isolate the product with high purity.[2]

Issue 2: Presence of Impurities in the Final Product

Possible Causes and Solutions

  • Side Reactions: Unwanted side reactions can lead to the formation of impurities. A common side reaction is the dialkylation of the piperidine nitrogen if a dihaloalkane is used as a linker.

    • Solution: Adjust the stoichiometry of the reactants to favor the desired monosubstitution. A slight excess of the piperidine starting material can sometimes minimize dialkylation.

  • Unreacted Starting Materials: The final product may be contaminated with unreacted starting materials.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC or LC-MS.[2] Optimize the purification process, such as column chromatography, to effectively separate the product from the starting materials.

  • Decomposition of the Product: The product may be unstable under the reaction or purification conditions.

    • Solution: Avoid excessive temperatures and prolonged reaction times. If the product is sensitive to acid or base, ensure the work-up and purification steps are performed under neutral conditions.

Issue 3: Difficulty in Converting the Free Base to the Hydrochloride Salt

Possible Causes and Solutions

  • Incomplete Protonation: The free base may not be fully protonated.

    • Solution: Use a sufficient amount of hydrochloric acid. This can be in the form of HCl gas in an appropriate solvent (e.g., ethanol or dioxane) or an aqueous solution of HCl.[2]

  • Improper Solvent for Precipitation/Crystallization: The hydrochloride salt may be soluble in the chosen solvent.

    • Solution: Select a solvent system in which the hydrochloride salt has low solubility. Common solvents for crystallization include ethyl acetate, ethanol, isopropanol, or mixtures with water.[2]

  • Presence of Water: Excess water can sometimes hinder the precipitation of the hydrochloride salt.

    • Solution: If using a non-aqueous system (e.g., HCl in ethanol), ensure all glassware and solvents are dry.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine

ParameterConditionReference
Solvent Acetonitrile, DMF, or THF[2]
Base Potassium Carbonate[2]
Temperature Room Temperature to 60°C[2]
Reaction Time 5 - 24 hours[2]

Table 2: Analytical Data for this compound

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O₃·HCl[1]
Molecular Weight 272.73 g/mol [1]
Appearance Brown solid[1]
Purity (by HPLC) ≥ 97%[1]
Storage 0-8 °C[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine

This protocol describes a general method for the synthesis of the free base via nucleophilic aromatic substitution.

Materials:

  • 1-fluoro-2-methyl-4-nitrobenzene

  • 4-hydroxypiperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 1-fluoro-2-methyl-4-nitrobenzene (1.2 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(2-methyl-4-nitro-phenoxy)-piperidine.

Protocol 2: Formation of this compound

Materials:

  • 4-(2-methyl-4-nitro-phenoxy)-piperidine

  • Hydrochloric acid (e.g., 2M in diethyl ether or 4M in 1,4-dioxane)

  • Diethyl ether

Procedure:

  • Dissolve the purified 4-(2-methyl-4-nitro-phenoxy)-piperidine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (1.1 eq) dropwise with stirring.

  • A precipitate should form upon addition of HCl.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the solid under vacuum to yield this compound.

Mandatory Visualization

Troubleshooting_Workflow Start Low Reaction Yield Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Extend_Time Extend Reaction Time or Increase Temperature Incomplete->Extend_Time Yes Complete Reaction Complete Incomplete->Complete No Extend_Time->Check_Completion Check_Conditions Review Reaction Conditions (Solvent, Base, Temp) Complete->Check_Conditions Suboptimal Conditions Suboptimal? Check_Conditions->Suboptimal Optimize_Conditions Optimize Conditions: - Aprotic polar solvent - K2CO3 as base - Temp: RT to 60°C Suboptimal->Optimize_Conditions Yes Optimal Conditions Optimal Suboptimal->Optimal No End Yield Improved Optimize_Conditions->End Check_Purity Check Starting Material Purity Optimal->Check_Purity Impure Impure Starting Materials? Check_Purity->Impure Purify_Reactants Use High Purity Reactants Impure->Purify_Reactants Yes Pure Reactants are Pure Impure->Pure No Purify_Reactants->End Review_Workup Review Work-up and Purification Pure->Review_Workup Optimize_Workup Optimize Extraction and Purification Steps Review_Workup->Optimize_Workup Optimize_Workup->End

Caption: Troubleshooting workflow for low reaction yield.

Impurity_Analysis Start Impurities Detected in Product Identify_Impurity Identify Impurity Structure (NMR, LC-MS) Start->Identify_Impurity Impurity_Type Impurity Type? Identify_Impurity->Impurity_Type Side_Product Side-Product Impurity_Type->Side_Product Side-Product Starting_Material Unreacted Starting Material Impurity_Type->Starting_Material Starting Material Degradation_Product Degradation Product Impurity_Type->Degradation_Product Degradation Adjust_Stoichiometry Adjust Reactant Stoichiometry Side_Product->Adjust_Stoichiometry Drive_Completion Ensure Reaction Goes to Completion (Longer Time/Higher Temp) Starting_Material->Drive_Completion Modify_Conditions Modify Reaction/Work-up Conditions (Lower Temp, Neutral pH) Degradation_Product->Modify_Conditions Optimize_Purification Optimize Purification Method (Column Chromatography) Adjust_Stoichiometry->Optimize_Purification Drive_Completion->Optimize_Purification Modify_Conditions->Optimize_Purification End Pure Product Obtained Optimize_Purification->End

Caption: Logic diagram for identifying and resolving impurities.

References

Technical Support Center: Synthesis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are three main synthetic strategies for the synthesis of the 4-aryloxy-piperidine core structure, followed by hydrochloride salt formation:

  • Williamson Ether Synthesis: This classic method involves the reaction of a piperidin-4-ol derivative with a suitable aryl halide or sulfonate. For this specific target, it would typically involve the reaction of N-protected 4-hydroxypiperidine with a 2-methyl-4-nitrophenyl halide.

  • Nucleophilic Aromatic Substitution (SNAr): This approach is particularly effective due to the presence of the electron-withdrawing nitro group on the aromatic ring. It involves the reaction of N-protected 4-hydroxypiperidine with an activated aryl fluoride, such as 1-fluoro-2-methyl-4-nitrobenzene.

  • Mitsunobu Reaction: This reaction allows for the coupling of an alcohol with a nucleophile, in this case, N-protected 4-hydroxypiperidine with 2-methyl-4-nitrophenol, under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2]

Following the formation of the aryloxy-piperidine, a deprotection step (if an N-protecting group is used) and subsequent treatment with hydrochloric acid yields the final hydrochloride salt.

Q2: Which N-protecting group is most suitable for this synthesis?

A2: The tert-butoxycarbonyl (Boc) group is a highly recommended protecting group for the piperidine nitrogen.[2] It is stable under the basic or neutral conditions often employed in Williamson, SNAr, and Mitsunobu reactions, and it can be readily removed under acidic conditions, which is convenient for the final hydrochloride salt formation.

Q3: How is the final hydrochloride salt formed?

A3: After the successful synthesis of the 4-(2-Methyl-4-nitro-phenoxy)-piperidine (either protected or unprotected), the hydrochloride salt is typically formed by dissolving the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and treating it with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The hydrochloride salt usually precipitates out of the solution and can be collected by filtration.

Q4: What are the key analytical techniques to monitor the reaction progress and characterize the final product?

A4: Thin-Layer Chromatography (TLC) is a crucial technique for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. For final product characterization, High-Performance Liquid Chromatography (HPLC) is used to determine purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation.

Troubleshooting Guides

Williamson Ether Synthesis
Issue Potential Cause(s) Troubleshooting Steps
Low or no product formation 1. Incomplete deprotonation of 4-hydroxypiperidine. 2. Low reactivity of the aryl halide. 3. Reaction temperature is too low.1. Ensure a strong enough base (e.g., NaH) is used in an appropriate solvent (e.g., DMF, THF). 2. Consider using an aryl sulfonate (e.g., tosylate) instead of a halide for better leaving group ability. 3. Gradually increase the reaction temperature and monitor by TLC.
Presence of elimination byproducts The alkoxide of 4-hydroxypiperidine is acting as a base rather than a nucleophile, leading to elimination from the aryl halide (if applicable) or decomposition.This is less common with aryl halides but can occur. Use milder reaction conditions (lower temperature) and a less sterically hindered base if possible.
Side reaction on the nitro group The nitro group can be susceptible to reduction under certain conditions.Avoid using reducing agents in the reaction mixture. Ensure the reaction is carried out under an inert atmosphere if necessary.
Nucleophilic Aromatic Substitution (SNAr)
Issue Potential Cause(s) Troubleshooting Steps
Slow or incomplete reaction 1. Insufficient activation of the aromatic ring. 2. Low reaction temperature. 3. Steric hindrance.1. Ensure the aryl halide is sufficiently activated (fluoroarenes are generally more reactive than chloroarenes in SNAr).[3][4] 2. Gently heat the reaction mixture and monitor by TLC. 3. While less of an issue with piperidine, ensure the reaction is given adequate time.
Formation of colored impurities Meisenheimer complex formation can sometimes lead to colored solutions. Side reactions involving the nitro group can also produce colored byproducts.This is often inherent to the reaction. Focus on purification after the reaction is complete. Ensure the reaction is protected from light if photolabile byproducts are suspected.
Difficulty in removing the base after reaction The base used to deprotonate the 4-hydroxypiperidine can be challenging to remove during workup.Use a base that can be easily quenched and removed, such as an inorganic base (e.g., K₂CO₃, Cs₂CO₃) that can be removed by an aqueous wash.
Mitsunobu Reaction
Issue Potential Cause(s) Troubleshooting Steps
Low yield of the desired ether 1. The pKa of the phenol is too high (not acidic enough). 2. Steric hindrance around the alcohol or phenol. 3. Reagents (DEAD/DIAD, PPh₃) are of poor quality.1. 2-Methyl-4-nitrophenol should be sufficiently acidic. If issues persist, consider adding a co-catalyst or using a more reactive phosphine. 2. The reaction may require longer reaction times or slightly elevated temperatures. 3. Use freshly opened or properly stored reagents. DEAD and DIAD are sensitive to moisture and light.
Formation of triphenylphosphine oxide and hydrazine byproducts These are inherent byproducts of the Mitsunobu reaction.These byproducts are typically removed during column chromatography. Careful purification is essential.[5]
Runaway reaction The reaction can be exothermic, especially during the addition of DEAD or DIAD.Add the azodicarboxylate slowly and at a reduced temperature (e.g., 0 °C) to maintain control over the reaction exotherm.[1][6]

Data Presentation

Table 1: Comparison of Synthetic Routes for 1-Boc-4-(2-methyl-4-nitrophenoxy)piperidine

Parameter Williamson Ether Synthesis (Example Conditions) SNAr (Example Conditions) Mitsunobu Reaction (Example Conditions)
Piperidine Source N-Boc-4-hydroxypiperidineN-Boc-4-hydroxypiperidineN-Boc-4-hydroxypiperidine
Aryl Source 2-chloro-5-nitrotoluene1-fluoro-2-methyl-4-nitrobenzene2-methyl-4-nitrophenol
Key Reagents NaH, DMFK₂CO₃, DMFPPh₃, DIAD, THF
Temperature 80-100 °C80-120 °C0 °C to room temperature
Typical Reaction Time 12-24 hours8-16 hours12-24 hours
Typical Yield 60-75%70-85%75-90%
Key Byproducts Elimination products (minor)-Triphenylphosphine oxide, dialkyl hydrazine-dicarboxylate

Note: The data in this table are representative examples based on similar reactions and should be optimized for the specific synthesis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-4-(2-methyl-4-nitrophenoxy)piperidine via Mitsunobu Reaction

This protocol is adapted from a general procedure for the Mitsunobu reaction with N-Boc-4-hydroxypiperidine.[1][5]

  • Materials:

    • N-Boc-4-hydroxypiperidine (1.0 eq)

    • 2-Methyl-4-nitrophenol (1.1 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine, 2-methyl-4-nitrophenol, and triphenylphosphine. b. Dissolve the solids in anhydrous THF. c. Cool the solution to 0 °C in an ice bath. d. Slowly add DIAD dropwise to the stirred solution, maintaining the temperature below 5 °C. e. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). g. Upon completion, concentrate the reaction mixture under reduced pressure. h. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-Boc-4-(2-methyl-4-nitrophenoxy)piperidine.

Protocol 2: Deprotection and Hydrochloride Salt Formation
  • Materials:

    • 1-Boc-4-(2-methyl-4-nitrophenoxy)piperidine (1.0 eq)

    • 4 M HCl in 1,4-dioxane or diethyl ether

    • Diethyl ether or ethyl acetate

  • Procedure: a. Dissolve the purified 1-Boc-4-(2-methyl-4-nitrophenoxy)piperidine in a minimal amount of a suitable solvent like ethyl acetate or methanol. b. To this solution, add an excess of 4 M HCl in 1,4-dioxane (e.g., 3-4 equivalents) at room temperature. c. Stir the mixture for 2-4 hours, monitoring the deprotection by TLC. The product is often insoluble and will precipitate. d. If precipitation occurs, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound. e. If the product remains in solution, concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether to induce solidification and then filtered.

Mandatory Visualizations

Reaction_Pathway cluster_step1 Step 1: Ether Formation (Mitsunobu Reaction) cluster_step2 Step 2: Deprotection and Salt Formation N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 1-Boc-4-(2-methyl-4-nitrophenoxy)piperidine 1-Boc-4-(2-methyl-4-nitrophenoxy)piperidine N-Boc-4-hydroxypiperidine->1-Boc-4-(2-methyl-4-nitrophenoxy)piperidine 2-Methyl-4-nitrophenol 2-Methyl-4-nitrophenol 2-Methyl-4-nitrophenol->1-Boc-4-(2-methyl-4-nitrophenoxy)piperidine PPh3_DIAD PPh3, DIAD PPh3_DIAD->1-Boc-4-(2-methyl-4-nitrophenoxy)piperidine Final_Product This compound 1-Boc-4-(2-methyl-4-nitrophenoxy)piperidine->Final_Product HCl HCl HCl->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Reaction Start Monitor_TLC Monitor Reaction by TLC Start->Monitor_TLC Reaction_Complete Is Reaction Complete? Monitor_TLC->Reaction_Complete Workup Proceed to Workup and Purification Reaction_Complete->Workup Yes Troubleshoot Troubleshoot Reaction Reaction_Complete->Troubleshoot No End Product Obtained Workup->End Check_Reagents Check Reagent Quality and Stoichiometry Troubleshoot->Check_Reagents Adjust_Conditions Adjust Temperature/Time Troubleshoot->Adjust_Conditions Consider_Alternative Consider Alternative Route Troubleshoot->Consider_Alternative Check_Reagents->Monitor_TLC Adjust_Conditions->Monitor_TLC Consider_Alternative->Start

Caption: General troubleshooting workflow for the synthesis.

Logical_Relationships Reaction_Success Successful Synthesis Reagent_Quality High Reagent Quality Reagent_Quality->Reaction_Success Optimal_Temp Optimal Temperature Optimal_Temp->Reaction_Success Correct_Stoichiometry Correct Stoichiometry Correct_Stoichiometry->Reaction_Success Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Reaction_Success Anhydrous_Solvent Anhydrous Solvent Anhydrous_Solvent->Reaction_Success Reaction_Failure Low Yield / Impurities Poor_Reagents Degraded Reagents Poor_Reagents->Reaction_Failure Suboptimal_Temp Incorrect Temperature Suboptimal_Temp->Reaction_Failure Side_Reactions Side Reactions Side_Reactions->Reaction_Failure Moisture Presence of Moisture Moisture->Reaction_Failure

Caption: Key factors influencing the success of the synthesis.

References

Technical Support Center: 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride (CAS: 138227-67-5).

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is a brown solid with a molecular formula of C₁₂H₁₆N₂O₃·HCl and a molecular weight of 272.73 g/mol .[1] It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Proper storage is at 0-8 °C.[1]

Q2: Why am I experiencing solubility issues with this compound?

While the piperidine hydrochloride salt form is designed to enhance aqueous solubility compared to the free base, challenges can still arise.[2][3] Several factors contribute to the solubility of piperidine derivatives, including the presence of the relatively nonpolar 2-methyl-4-nitrophenoxy group, which can increase lipophilicity.[2] High crystal lattice energy of the solid form can also impede dissolution.

Q3: In which solvents is this compound likely to be soluble?

As a hydrochloride salt of a piperidine derivative, it is expected to have some solubility in polar protic solvents. For organic applications, polar aprotic solvents are often effective. A general qualitative solubility profile is as follows:

  • Water and Buffers: Moderately soluble, with solubility being pH-dependent.

  • Methanol, Ethanol: Likely to have good solubility.

  • Dimethyl Sulfoxide (DMSO): Expected to be highly soluble.

  • Non-polar organic solvents (e.g., hexane, toluene): Expected to have low solubility.

Q4: How does pH affect the solubility of this compound?

The solubility of this compound in aqueous solutions is significantly influenced by pH. As the hydrochloride salt of a basic compound, it will be more soluble in acidic to neutral conditions where the piperidine nitrogen remains protonated. In basic media (high pH), it can convert to its free base form, which is likely to be less soluble and may precipitate out of solution.

Troubleshooting Guide

Issue: The compound is not dissolving in my aqueous buffer.
  • Solution 1: pH Adjustment: Ensure the pH of your buffer is acidic (e.g., pH 2-5). Lowering the pH can significantly increase the solubility of this hydrochloride salt.

  • Solution 2: Use of Co-solvents: If your experimental system allows, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect your experiment.

  • Solution 3: Gentle Heating and Agitation: Gently warming the solution (e.g., to 37°C) and continuous stirring or sonication can help overcome the activation energy required for dissolution. Always check the compound's stability at elevated temperatures before proceeding.

Issue: My compound precipitates when I dilute my DMSO stock into an aqueous buffer.

This is a common problem for compounds with low aqueous solubility.

  • Solution 1: Decrease the Final Concentration: The final concentration of the compound in the aqueous buffer may be above its solubility limit. Try working with a lower final concentration.

  • Solution 2: Optimize Co-solvent Concentration: Ensure the final concentration of DMSO is as high as your assay can tolerate without affecting the biological system (typically up to 1%).

  • Solution 3: Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock into a small volume of buffer first, then add more buffer in steps while vortexing.

Data Presentation

Illustrative Solubility Data

Disclaimer: The following data is illustrative and based on the general properties of similar compounds. Actual solubility should be determined experimentally.

SolventTemperature (°C)pHIllustrative Solubility (mg/mL)Illustrative Solubility (mM)
Water252.0~5-10~18-37
Water257.0~1-2~3.7-7.3
PBS257.4~1~3.7
Ethanol25N/A>20>73
DMSO25N/A>50>183

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a given solvent.

  • Preparation: Add an excess amount of the solid compound to a clear glass vial. An excess is confirmed if solid material remains undissolved at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., water, pH-adjusted buffer, ethanol) to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand at the same temperature for at least 2 hours to allow undissolved solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter (chemically compatible with your solvent) to remove all solid particles.

  • Quantification: Accurately dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV). Analyze the diluted sample to determine the compound's concentration.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the solubility in mg/mL or mM at the specified temperature and pH.

Protocol 2: Improving Solubility using a Co-solvent Method for Stock Solution Preparation

This protocol provides a method for preparing a concentrated stock solution to be used in aqueous-based biological assays.

  • Select a Co-solvent: Choose a water-miscible organic solvent in which the compound is highly soluble, such as DMSO or ethanol.

  • Weigh the Compound: Accurately weigh a precise amount of this compound.

  • Dissolution: Add the appropriate volume of the chosen co-solvent to achieve the desired stock concentration (e.g., 10 mM or 50 mM). For example, to make 1 mL of a 10 mM stock solution (MW = 272.73 g/mol ), dissolve 2.73 mg of the compound in 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex and/or sonicate the solution until all solid material is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to maintain stability.

  • Preparation of Working Solution: When preparing your experiment, thaw the stock solution and dilute it into your final aqueous buffer to the desired working concentration. Always add the stock solution to the buffer (not the other way around) and mix immediately to avoid precipitation. Ensure the final co-solvent concentration is compatible with your assay.

Visualizations

TroubleshootingWorkflow Solubility Troubleshooting Workflow start Start: Compound does not dissolve check_solvent Is the solvent aqueous or organic? start->check_solvent aqueous_path Aqueous check_solvent->aqueous_path Aqueous organic_path Organic check_solvent->organic_path Organic ph_check Is pH of aqueous buffer acidic (e.g., < 6)? aqueous_path->ph_check try_polar_aprotic Try a more polar aprotic solvent (e.g., DMSO, DMF) organic_path->try_polar_aprotic adjust_ph Adjust pH to be more acidic (e.g., pH 2-5) ph_check->adjust_ph No cosolvent_check Can a co-solvent (e.g., DMSO) be used? ph_check->cosolvent_check Yes adjust_ph->cosolvent_check use_cosolvent Prepare concentrated stock in co-solvent and dilute into buffer cosolvent_check->use_cosolvent Yes agitation_check Have you tried heating or sonication? cosolvent_check->agitation_check No success Success: Compound Dissolved use_cosolvent->success apply_agitation Gently warm (to 37°C) and/or sonicate agitation_check->apply_agitation No fail Still issues? Consider advanced methods (e.g., cyclodextrins) agitation_check->fail Yes apply_agitation->success try_polar_aprotic->success

Solubility Troubleshooting Workflow

D4_Signaling_Pathway Hypothesized Dopamine D4 Receptor Signaling Pathway D4R Dopamine D4 Receptor (D4R) G_protein Gi/o Protein D4R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits Neuronal_Excitability Modulation of Neuronal Excitability G_protein->Neuronal_Excitability modulates K+ channels cAMP cAMP AC->cAMP conversion Dopamine Dopamine or Antagonist (e.g., Phenoxy-piperidine derivative) Dopamine->D4R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Changes in Gene Expression CREB->Gene_Expression

Hypothesized Dopamine D4 Receptor Signaling

References

Technical Support Center: Synthesis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of 4-hydroxypiperidine: The base used may not be strong enough or used in insufficient quantity to form the alkoxide. 2. Poor quality of reagents: Degradation of starting materials or reagents. 3. Low reaction temperature or insufficient reaction time: The reaction may be too slow under the current conditions.1. Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or DMSO to ensure complete deprotonation. 2. Ensure all reagents are pure and anhydrous. Use freshly opened solvents. 3. Gradually increase the reaction temperature and monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Presence of a Major Byproduct with a Similar Molecular Weight 1. N-alkylation of 4-hydroxypiperidine: The secondary amine of the piperidine ring is more nucleophilic than the hydroxyl group and can react with the electrophile to form the N-arylated byproduct.[1] 2. Formation of isomers: If the starting nitrophenol contains isomeric impurities, these may react to form isomeric products.1. Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc anhydride) before the ether synthesis. The protecting group can be removed in a subsequent step. 2. Ensure the purity of the 2-methyl-4-nitrophenol starting material through techniques like recrystallization or column chromatography.[2]
Multiple Spots on TLC/LC-MS, Indicating Several Byproducts 1. Side reactions of the nitrophenol: Under strongly basic conditions, the nitro group or the aromatic ring itself can undergo side reactions. 2. Decomposition of starting materials or product: Prolonged reaction times or high temperatures can lead to degradation.1. Use the minimum effective amount of base and control the reaction temperature carefully. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction and decomposition.
Difficulty in Product Isolation and Purification 1. Product is highly soluble in the aqueous phase during workup: This can lead to low recovery. 2. Product co-elutes with byproducts during column chromatography: Similar polarities can make separation challenging. 3. Difficulty in crystallizing the hydrochloride salt: The product may remain as an oil.1. Saturate the aqueous phase with salt (e.g., NaCl) to decrease the solubility of the product. Perform multiple extractions with an appropriate organic solvent. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Basic alumina may be a better stationary phase than silica gel for amines. 3. Ensure the free base is pure before attempting salt formation. Use a dry HCl solution (e.g., HCl in isopropanol or ether) and try different crystallization solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most likely reaction mechanism for the synthesis of this compound?

A1: The synthesis most likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on the aromatic ring of a suitable precursor (like 1-chloro- or 1-fluoro-2-methyl-4-nitrobenzene) activates the ring for nucleophilic attack by the alkoxide of 4-hydroxypiperidine.[3] Alternatively, a Williamson ether synthesis approach can be considered, where the phenoxide of 2-methyl-4-nitrophenol reacts with a piperidine derivative having a good leaving group at the 4-position.

Q2: What are the most common byproducts in this synthesis?

A2: The most common and significant byproduct is the N-arylated isomer, 1-(2-Methyl-4-nitro-phenyl)-piperidin-4-ol. This forms because the secondary amine in 4-hydroxypiperidine is a stronger nucleophile than the hydroxyl group.[1] Other potential byproducts can arise from side reactions of the nitrophenol under basic conditions or from impurities in the starting materials.[2]

Q3: How can I minimize the formation of the N-arylated byproduct?

A3: To minimize N-arylation, it is highly recommended to protect the piperidine nitrogen before the coupling reaction. The tert-butyloxycarbonyl (Boc) group is a common and effective choice. The synthesis would then involve reacting N-Boc-4-hydroxypiperidine with the activated nitrophenol derivative, followed by deprotection of the Boc group with an acid (e.g., HCl) to yield the desired hydrochloride salt.

Q4: What are the optimal reaction conditions for this synthesis?

  • Base and Solvent: A strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is effective for deprotonating the hydroxyl group of 4-hydroxypiperidine.[4]

  • Temperature: The reaction is typically carried out at an elevated temperature, for instance, 80-90°C, to ensure a reasonable reaction rate.[4]

  • Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the strong base with atmospheric moisture and oxygen.

Q5: How can I purify the final product?

A5: The final product, being a hydrochloride salt, is typically a solid that can be purified by recrystallization. After the reaction workup to isolate the free base, it can be purified by column chromatography on silica gel or alumina. The purified free base is then dissolved in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) and treated with a solution of hydrogen chloride (e.g., concentrated HCl or HCl in a solvent) to precipitate the hydrochloride salt. The resulting solid can then be recrystallized from an appropriate solvent system to achieve high purity.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine (Free Base) via SNAr

This protocol is a general guideline based on established SNAr procedures.[3]

Materials:

  • 1-Fluoro-2-methyl-4-nitrobenzene

  • 4-Hydroxypiperidine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-2-methyl-4-nitrobenzene (1.0 mmol), 4-hydroxypiperidine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (10 mL) to the flask.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Formation of the Hydrochloride Salt

Materials:

  • Purified 4-(2-Methyl-4-nitro-phenoxy)-piperidine (free base)

  • Anhydrous diethyl ether or isopropanol

  • Concentrated Hydrochloric Acid (HCl) or HCl solution in a solvent

Procedure:

  • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated HCl or a saturated solution of HCl in the chosen solvent while stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold anhydrous diethyl ether.

  • Dry the product under vacuum to obtain this compound.

Visualizations

Reaction_Pathway Reactant1 2-Methyl-4-nitrophenol Intermediate2 Meisenheimer Complex Reactant1->Intermediate2 Nucleophilic Attack (O-arylation) Byproduct 1-(2-Methyl-4-nitrophenyl)-piperidin-4-ol (N-arylated byproduct) Reactant1->Byproduct Reactant2 4-Hydroxypiperidine Intermediate1 Piperidin-4-olate Reactant2->Intermediate1 Deprotonation Reactant2->Byproduct Nucleophilic Attack (N-arylation) Base Base (e.g., NaH) Base->Intermediate1 Intermediate1->Intermediate2 Product 4-(2-Methyl-4-nitro-phenoxy)-piperidine Intermediate2->Product Loss of Leaving Group FinalProduct 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride Product->FinalProduct HCl HCl HCl->FinalProduct

Caption: Main reaction pathway and potential byproduct formation.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Multiple Products? Start->Problem Check_Reagents Check Reagent Purity and Reaction Conditions Problem->Check_Reagents Yes Optimize_Purification Optimize Purification Method Problem->Optimize_Purification No, purification issue Reagents_OK Reagents & Conditions OK? Check_Reagents->Reagents_OK Analyze_Byproducts Analyze Byproducts by LC-MS and NMR N_Alkylation N-arylation Confirmed? Analyze_Byproducts->N_Alkylation Reagents_OK->Analyze_Byproducts Yes Optimize_Conditions Optimize Temperature, Time, and Base Reagents_OK->Optimize_Conditions No Protect_Amine Protect Piperidine Nitrogen (e.g., Boc group) N_Alkylation->Protect_Amine Yes Purify_Starting_Material Purify Starting Materials N_Alkylation->Purify_Starting_Material No, other byproducts Optimize_Conditions->Start End Successful Synthesis Optimize_Conditions->End Protect_Amine->Start Protect_Amine->End Purify_Starting_Material->Start Purify_Starting_Material->End Optimize_Purification->End

References

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride handling and safety precautions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the immediate first aid measures in case of exposure to this compound?

A1: Prompt action is crucial. Depending on the route of exposure, follow these steps:

  • Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, provide oxygen. If breathing stops, give artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes. It is important to consult a doctor following this.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an individual who is unconscious. Call a doctor or Poison Control Center immediately.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure personal safety, it is mandatory to use the following PPE:

  • Eye/Face Protection: Wear safety glasses with side-shields or a face shield. Ensure eye protection is tested and approved under government standards like NIOSH (US) or EN 166 (EU).

  • Hand Protection: Handle with gloves that have been inspected prior to use. Use a proper glove removal technique to avoid skin contact.

  • Body Protection: Wear a complete suit that protects against chemicals. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory Protection: If a risk assessment indicates that air-purifying respirators are necessary, use a full-face supplied-air respirator.

Q3: How should I handle spills of this compound?

A3: In the event of a spill, follow these procedures:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Avoid dust formation and breathing in vapors, mist, or gas.[1]

  • Wear appropriate personal protective equipment as outlined in Q2.

  • For dry spills, sweep up and shovel the material. Place it in a suitable, closed container for disposal without creating dust.

  • Prevent the substance from entering drains.

Q4: What are the proper storage conditions for this compound?

A4: Store the compound in a tightly closed container in a dry and well-ventilated place. Keep it away from heat and sources of ignition. It should be stored in a locked-up area or one that is only accessible to qualified or authorized personnel.[2]

Q5: What should I do in case of a fire involving this substance?

A5: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[1] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Quantitative Data Summary

CompoundCAS No.Molecular FormulaMolecular WeightHazard Statements
Piperidine110-89-4C5H11N85.15 g/mol Highly flammable liquid and vapor, Toxic if swallowed, Toxic in contact with skin, Fatal if inhaled, Causes severe skin burns and eye damage.[3]
Piperidine hydrochloride6091-44-7C5H11N · HCl121.61 g/mol Toxic if swallowed.[4]
4-Methylpiperidine626-58-4C6H13N99.17 g/mol Highly flammable liquid and vapor, Causes severe skin burns and eye damage.[2]

Experimental Protocols & Workflows

Incident Response Workflow

The following diagram outlines the general workflow for responding to an accidental exposure in a laboratory setting.

IncidentResponse cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_medical Professional Medical Attention Inhalation Inhalation FreshAir Move to Fresh Air Give Oxygen/Artificial Respiration Inhalation->FreshAir SkinContact Skin Contact WashSkin Remove Contaminated Clothing Wash with Soap & Water SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse with Water for 15 mins EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth with Water Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

Caption: Workflow for responding to accidental exposure.

Hazard Mitigation Logic

This diagram illustrates the logical relationship between identifying hazards, implementing controls, and planning for emergencies.

HazardMitigation cluster_identification Hazard Identification cluster_control Exposure Control cluster_response Emergency Response SDS Review Safety Data Sheet (SDS) RiskAssessment Conduct Risk Assessment SDS->RiskAssessment Engineering Engineering Controls (Fume Hood) RiskAssessment->Engineering PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) RiskAssessment->PPE Admin Administrative Controls (SOPs, Training) RiskAssessment->Admin SpillKit Spill Kit Availability Engineering->SpillKit FirstAid First Aid Procedures PPE->FirstAid EmergencyContact Emergency Contact Info Admin->EmergencyContact

References

Technical Support Center: Spectral Data Interpretation for 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues researchers may encounter during the acquisition and interpretation of spectral data for nitrophenoxy-piperidine derivatives.

¹H NMR Spectroscopy

  • Q1: Why are the aromatic proton signals in a different region than expected?

    • A1: The electron-withdrawing nitro group (-NO₂) strongly deshields protons on the aromatic ring, shifting their signals downfield (to a higher ppm value). The ether linkage (-O-) also influences the electronic environment. The exact chemical shifts are dependent on the substitution pattern.

  • Q2: My piperidine proton signals are broad and poorly resolved. What could be the cause?

    • A2: Broad signals for the piperidine ring can be due to several factors:

      • Nitrogen Quadrupolar Coupling: The nitrogen atom can cause broadening of adjacent proton signals.

      • Chair-Chair Interconversion: The piperidine ring may be undergoing conformational exchange on the NMR timescale. Running the experiment at a lower temperature might resolve the individual axial and equatorial proton signals.

      • Proton Exchange: The N-H proton of the piperidine hydrochloride can undergo exchange with residual water in the NMR solvent, leading to broadening of the N-H signal and adjacent C-H signals.

  • Q3: I am not seeing the N-H proton from the piperidinium chloride. Where is it?

    • A3: The N-H proton signal can be very broad and may be difficult to distinguish from the baseline. It can also exchange with deuterium from the solvent (e.g., in D₂O or CD₃OD), causing it to disappear. To confirm its presence, you can acquire a spectrum in a non-exchangeable solvent like DMSO-d₆.

¹³C NMR Spectroscopy

  • Q4: Why do I have fewer carbon signals in the aromatic region than expected?

    • A4: In symmetrically substituted aromatic rings, such as a para-substituted benzene ring, chemical equivalence can lead to fewer signals. For example, in a 1,4-disubstituted ring, you would expect to see only two or three signals for the six aromatic carbons, depending on the substituents.

  • Q5: The signal for the carbon attached to the nitro group is very weak. Is this normal?

    • A5: Yes, this is common. The carbon atom directly bonded to the nitro group often exhibits a weaker signal due to the quadrupolar nature of the nitrogen atom, which can shorten the relaxation time of the carbon nucleus.

IR Spectroscopy

  • Q6: My baseline is very noisy and has a broad absorption around 3400 cm⁻¹. What is this?

    • A6: A broad absorption around 3400 cm⁻¹ is typically due to the O-H stretching of water. Your sample or the KBr pellet may be wet. Ensure your sample is thoroughly dried and handle KBr in a dry environment.

  • Q7: I see a sharp peak around 2350 cm⁻¹. What functional group does this correspond to?

    • A7: A sharp peak around 2350 cm⁻¹ is characteristic of atmospheric carbon dioxide (CO₂). This is a common artifact in IR spectra and does not originate from your sample.

Mass Spectrometry

  • Q8: I am not observing the molecular ion peak. Why?

    • A8: The molecular ion may be unstable and fragment readily upon ionization. Using a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is more likely to yield a visible protonated molecule [M+H]⁺.

  • Q9: My fragmentation pattern is very complex. How do I begin to interpret it?

    • A9: Start by identifying plausible fragmentation pathways. For this class of compounds, common fragmentations include cleavage of the ether bond, loss of the nitro group, and fragmentation of the piperidine ring. A characteristic fragmentation of piperidine derivatives is the alpha-cleavage next to the nitrogen atom.

Hypothetical Spectral Data for 4-(4-nitrophenoxy)-piperidine hydrochloride

Chemical Structure of the Analog

Caption: Chemical structure of 4-(4-nitrophenoxy)-piperidine hydrochloride.

Data Tables

Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.25broad s2HNH ₂⁺ (piperidine)
8.20d2HAr-H (ortho to -NO₂)
7.15d2HAr-H (ortho to -O-)
4.80m1H-O-CH - (piperidine, C4)
3.20m2H-N-CH ₂- (piperidine, C2/C6 axial)
2.90m2H-N-CH ₂- (piperidine, C2/C6 equatorial)
2.10m2H-C-CH ₂-C- (piperidine, C3/C5 axial)
1.80m2H-C-CH ₂-C- (piperidine, C3/C5 equatorial)

Table 2: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
162.5Ar-C -O
141.0Ar-C -NO₂
126.0Ar-C H (ortho to -NO₂)
116.0Ar-C H (ortho to -O-)
72.0-O-C H- (piperidine, C4)
42.5-N-C H₂- (piperidine, C2/C6)
30.0-C-C H₂-C- (piperidine, C3/C5)

Table 3: Hypothetical IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3000-2800MediumN-H stretch (secondary amine salt)
2950-2850MediumC-H stretch (aliphatic)
1590, 1490StrongC=C stretch (aromatic)
1520, 1345StrongN-O stretch (nitro group)
1250StrongC-O stretch (aryl ether)
1100StrongC-O stretch (aliphatic ether)

Table 4: Hypothetical Mass Spectrometry Data (ESI-MS)

m/z (amu)Relative IntensityAssignment
223.1100%[M+H]⁺
123.145%[M+H - C₆H₄NO₂]⁺
100.185%[C₅H₁₀NO]⁺ (piperidine fragment)

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition (¹H NMR):

    • Acquire a standard one-dimensional proton spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place a small amount of the powder into a pellet press.

    • Apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation (ESI):

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Optimize source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the ion of interest.

    • Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

    • If desired, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

Visualizations

Troubleshooting Workflow for Spectral Analysis

G start Start Spectral Analysis check_nmr Analyze NMR Data (¹H and ¹³C) start->check_nmr issue_nmr Inconsistent NMR Data? check_nmr->issue_nmr check_ir Analyze IR Data issue_ir Ambiguous IR Peaks? check_ir->issue_ir check_ms Analyze MS Data issue_ms No Molecular Ion? check_ms->issue_ms correlate Correlate All Spectral Data issue_correlation Data Inconsistent? correlate->issue_correlation propose_structure Propose Structure end_node Structure Confirmed propose_structure->end_node issue_nmr->check_ir No reacquire_nmr Re-acquire NMR (check solvent, temp) issue_nmr->reacquire_nmr Yes reacquire_nmr->check_nmr issue_ir->check_ms No reacquire_ir Re-acquire IR (check sample prep) issue_ir->reacquire_ir Yes reacquire_ir->check_ir issue_ms->correlate No reacquire_ms Re-acquire MS (use soft ionization) issue_ms->reacquire_ms Yes reacquire_ms->check_ms issue_correlation->propose_structure No recheck_all Re-evaluate All Data and Postulated Structure issue_correlation->recheck_all Yes recheck_all->check_nmr

Caption: A logical workflow for troubleshooting spectral data analysis.

Hypothetical Mass Spectrometry Fragmentation Pathway

G parent [M+H]⁺ m/z = 223.1 frag1 Loss of Nitrophenol (- C₆H₅NO₃) parent->frag1 frag2 Cleavage of Piperidine Ring parent->frag2 frag3 Loss of Piperidine (- C₅H₁₁N) parent->frag3 frag1_ion Piperidinium Ion m/z = 86.1 frag1->frag1_ion frag2_ion C₅H₁₀NO⁺ m/z = 100.1 frag2->frag2_ion frag3_ion Nitrophenoxy Ion m/z = 138.0 frag3->frag3_ion

Validation & Comparative

A Comparative Analysis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride and Structurally Related Compounds in Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride and similar phenoxy-piperidine derivatives. The focus is on their performance as monoamine transporter inhibitors, supported by experimental data and detailed methodologies.

The piperidine scaffold is a cornerstone in the development of centrally acting therapeutic agents, owing to its prevalence in numerous bioactive molecules.[1] The compound this compound, a substituted phenoxy-piperidine derivative, serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] Its biological activity is intrinsically linked to its structural features: the piperidine ring, the phenoxy linker, and the substituents on the phenyl ring. Understanding the structure-activity relationship (SAR) of this and related compounds is paramount for the rational design of novel and selective monoamine reuptake inhibitors.

Comparative Biological Activity

The affinity of phenoxy-piperidine derivatives for these transporters is highly dependent on the nature and position of substituents on the phenyl ring. For instance, in a series of meperidine analogues, which share the core piperidine structure, aryl substitutions significantly influenced their affinity for DAT and SERT.[2] Specifically, the introduction of a 3,4-dichlorophenyl group resulted in the most potent DAT ligand, while a 2-naphthyl derivative showed the highest affinity for SERT.[2] This highlights the critical role of electronic and steric factors of the aromatic substituents in determining transporter selectivity.

Similarly, in a series of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues, modifications to the aromatic rings and the linker chain led to compounds with enhanced potency and selectivity for DAT over SERT.[3][4] These studies underscore the importance of systematic structural modifications to fine-tune the pharmacological profile of piperidine-based ligands.

Based on these structure-activity relationships, it can be inferred that the 2-methyl and 4-nitro substitutions on the phenoxy ring of this compound will critically influence its binding affinity and selectivity for DAT, SERT, and NET. The electron-withdrawing nature of the nitro group and the steric and electronic effects of the methyl group are expected to modulate the interaction with the binding pockets of the monoamine transporters.

To provide a framework for comparison, the following table presents hypothetical binding affinity data (Ki values in nM) for this compound and a selection of structurally similar compounds. This data is illustrative and intended to guide further experimental investigation.

CompoundPhenyl Ring SubstituentsDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
4-(2-Methyl-4-nitro-phenoxy)-piperidine 2-Methyl, 4-Nitro Data Not AvailableData Not AvailableData Not Available
Analogue A4-Chloro50150200
Analogue B3,4-Dichloro2510150
Analogue C4-Methyl100250300
Analogue D4-Methoxy15080250

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of the parent compound and for a key biological assay are provided below.

Synthesis of 4-(Phenoxy)-piperidine (General Procedure)

A common method for the synthesis of 4-phenoxypiperidine derivatives involves the Williamson ether synthesis. The following is a general protocol that can be adapted for the synthesis of this compound.

Materials:

  • 4-Hydroxypiperidine

  • Substituted fluoronitrobenzene (e.g., 1-fluoro-2-methyl-4-nitrobenzene)

  • Strong base (e.g., sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide - DMF)

  • Hydrochloric acid (for salt formation)

  • Appropriate workup and purification reagents (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • To a solution of 4-hydroxypiperidine in anhydrous DMF, add sodium hydride portion-wise at 0°C under an inert atmosphere.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a solution of the substituted fluoronitrobenzene in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Dissolve the purified product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble with dry hydrogen chloride gas to precipitate the hydrochloride salt.

  • Filter and dry the resulting solid to obtain the final product.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a method to determine the binding affinity of test compounds for the dopamine transporter (DAT). It can be adapted for SERT and NET by using the appropriate cell lines, radioligands, and reference compounds.

Materials:

  • Biological Source: Cell lines stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).

  • Radioligand: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, or [³H]Nisoxetine for NET.

  • Test Compound: this compound or other test compounds, dissolved in a suitable solvent (e.g., DMSO).

  • Reference Compound: A known high-affinity ligand for the respective transporter (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET) to define non-specific binding.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Harvest cells expressing the transporter of interest and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the final membrane pellet in the assay buffer.[5][6][7][8]

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound.[5][6][7][8]

  • Incubation: Initiate the binding reaction by adding the membrane preparation to the wells. Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow the binding to reach equilibrium.[5][6][7][8]

  • Filtration: Terminate the binding reaction by rapid filtration of the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.[5][6][7][8]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[5][6][7][8]

  • Data Analysis:

    • Specific Binding: Calculate specific binding by subtracting non-specific binding (measured in the presence of a high concentration of the reference compound) from the total binding (measured in the absence of any competing ligand).[5][6][7][8]

    • IC50 Determination: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.[5][6][7][8]

    • Ki Calculation: Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6][7][8]

Visualizing the Research Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Biological Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Binding_Assay Monoamine Transporter Binding Assay Structural_Analysis->Binding_Assay Data_Analysis Data Analysis (IC50, Ki) Binding_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Experimental workflow for compound synthesis and evaluation.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamine Neurotransmitter MAT Monoamine Transporter (DAT, SERT, NET) MA->MAT Reuptake MA_Synapse Monoamine Neurotransmitter MA->MA_Synapse Release Receptor Postsynaptic Receptor MA_Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Compound Phenoxy-piperidine Compound Compound->MAT Inhibition

Mechanism of action of phenoxy-piperidine compounds.

References

Comparative Analysis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine Hydrochloride Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, piperidine derivatives continue to be a cornerstone in the development of novel therapeutics. This guide presents a comparative analysis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By examining the structure-activity relationships (SAR) of this class of compounds, this publication aims to facilitate the rational design of more potent and selective drug candidates.

The 4-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The introduction of a 2-methyl and a 4-nitro group on the phenoxy ring can significantly influence the pharmacological properties of these compounds, including their binding affinity, selectivity, and functional activity.

Performance Comparison of Substituted Phenoxypiperidine Derivatives

To illustrate the impact of structural modifications on biological activity, the following table summarizes the binding affinities of a series of substituted phenoxypiperidine and related arylpiperidine derivatives for various receptors. While a direct comparative study on a comprehensive series of this compound derivatives is not extensively available in publicly accessible literature, the data from analogous compounds provide crucial insights into the SAR of this chemical class.

Compound IDR Group (Aryl Substituent)Target ReceptorBinding Affinity (Ki in nM)
1 3-OHµ-Opioid0.6
2 2-OHµ-Opioid1.9
3 4-OHµ-Opioid11
4 3-OCH₃µ-Opioid16
5 Hσ1 Receptor165
6 Tosylσ1 Receptor108
7 Ethylσ1 Receptor89.4
8 Methylσ1 Receptor7.9

Data is compiled from studies on trans-3,4-dimethyl-4-arylpiperidine derivatives and N-substituted 4-(2-(benzylamino)-2-phenylethyl)piperidine derivatives as representative examples of SAR in the broader piperidine class.[1][2]

The data suggests that the nature and position of substituents on the aromatic ring, as well as modifications on the piperidine nitrogen, play a critical role in determining the binding affinity and selectivity of these compounds for their respective biological targets. For instance, the position of a hydroxyl group on the aryl ring of 4-arylpiperidine derivatives significantly impacts their affinity for the µ-opioid receptor.[1] Similarly, the substituent on the piperidine nitrogen of 4-aminoethylpiperidine derivatives dramatically influences their affinity for the σ1 receptor.[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the characterization of piperidine derivatives.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compounds for a specific receptor.

1. Membrane Preparation:

  • Brains from male Sprague-Dawley rats are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[1]

  • The homogenate is then centrifuged at 48,000 x g for 10 minutes at 4°C.[1]

  • The resulting pellet is resuspended in fresh buffer and centrifuged again.[1]

  • The final pellet is resuspended in the assay buffer and stored at -80°C until use.[1]

2. Competition Binding Assay:

  • Membrane preparations are incubated with a specific radioligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of the this compound derivatives.[1]

  • Incubations are carried out in a total volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.[1]

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • The amount of bound radioactivity on the filters is quantified using a liquid scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from concentration-response curves.

  • The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Visualizing Experimental Workflow and Signaling Pathways

To further aid in the understanding of the experimental processes and potential biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_preparation Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis start Brain Tissue homogenize Homogenization start->homogenize centrifuge1 Centrifugation 1 homogenize->centrifuge1 resuspend1 Resuspension centrifuge1->resuspend1 centrifuge2 Centrifugation 2 resuspend1->centrifuge2 resuspend2 Final Resuspension centrifuge2->resuspend2 store Store at -80°C resuspend2->store incubate Incubation with Radioligand & Test Compound store->incubate filter Filtration wash Washing count Scintillation Counting ic50 IC50 Determination count->ic50 cheng_prusoff Cheng-Prusoff Equation ic50->cheng_prusoff ki Ki Calculation cheng_prusoff->ki

Caption: Workflow for Radioligand Competition Binding Assay.

While the specific signaling pathways modulated by this compound derivatives are not yet fully elucidated, many piperidine-based compounds are known to interact with G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling cascade.

GPCR_Signaling_Pathway ligand Piperidine Derivative (Ligand) receptor GPCR ligand->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Initiation

Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

This guide provides a foundational understanding for researchers working with this compound derivatives. The presented data and protocols, drawn from analogous compound classes, offer a strategic starting point for further investigation and development in this promising area of medicinal chemistry. Future research should focus on generating a comprehensive SAR profile for this specific series of compounds to unlock their full therapeutic potential.

References

Validating the Structure of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the structure of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride. Due to the limited availability of public experimental data for this specific compound, this guide presents a set of expected analytical data based on its chemical structure and comparison with closely related analogs. Detailed experimental protocols for the primary structural elucidation techniques are also provided.

Overview of this compound

This compound is a chemical compound with the molecular formula C₁₂H₁₆N₂O₃·HCl. It is recognized as a valuable intermediate in pharmaceutical research, particularly in the development of therapeutics for neurological disorders. Its structure features a piperidine ring linked to a substituted nitrophenoxy group, suggesting its potential as a scaffold in medicinal chemistry.

Chemical Properties:

  • CAS Number: 138227-67-5

  • Molecular Formula: C₁₂H₁₆N₂O₃·HCl

  • Molecular Weight: 272.73 g/mol

  • Appearance: Typically a brown solid.

Experimental Protocols for Structural Validation

The definitive confirmation of the chemical structure of a novel or synthesized compound like this compound relies on a combination of spectroscopic techniques. Below are the standard experimental protocols for the most critical analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is crucial for ensuring the solubility of the hydrochloride salt.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons, providing unambiguous structural assignment.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize ESI in positive ion mode to observe the protonated molecule [M+H]⁺.

    • HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).

    • The resulting fragmentation pattern provides valuable information about the different structural components of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Presentation and Comparison

The following tables summarize the expected and comparative analytical data for this compound and two representative analogs.

Comparative ¹H NMR Data (Expected)
CompoundAromatic Protons (ppm)Piperidine Protons (ppm)Methyl Protons (ppm)Other Protons (ppm)
This compound 7.0 - 8.2 (m, 3H)2.0 - 3.5 (m, 9H)2.3 (s, 3H)-
4-(4-Chlorophenoxy)piperidine hydrochloride6.9 - 7.3 (m, 4H)2.0 - 3.4 (m, 9H)--
4-(4-Fluorophenoxy)piperidine hydrochloride6.9 - 7.1 (m, 4H)2.0 - 3.4 (m, 9H)--
Comparative ¹³C NMR Data (Expected)
CompoundAromatic Carbons (ppm)Piperidine Carbons (ppm)Methyl Carbon (ppm)
This compound 115 - 16030 - 75~16
4-(4-Chlorophenoxy)piperidine hydrochloride116 - 15830 - 75-
4-(4-Fluorophenoxy)piperidine hydrochloride115 - 162 (with C-F coupling)30 - 75-
Comparative Mass Spectrometry Data (Expected)
CompoundMolecular Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound 237.1234Loss of nitrophenoxy group, piperidine ring fragments
4-(4-Chlorophenoxy)piperidine hydrochloride212.0837Loss of chlorophenoxy group, piperidine ring fragments
4-(4-Fluorophenoxy)piperidine hydrochloride196.1132Loss of fluorophenoxy group, piperidine ring fragments
Comparative IR Spectroscopy Data (Expected)
CompoundN-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C=C Stretch (Aromatic) (cm⁻¹)NO₂ Stretch (cm⁻¹)C-O Stretch (Ether) (cm⁻¹)
This compound 2400-2700 (broad)2850-30001450-16001520 & 13451200-1250
4-(4-Chlorophenoxy)piperidine hydrochloride2400-2700 (broad)2850-30001450-1600-1200-1250
4-(4-Fluorophenoxy)piperidine hydrochloride2400-2700 (broad)2850-30001450-1600-1200-1250

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Synthesis of this compound NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS IR IR Spectroscopy Synthesis->IR Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Comparison Comparison with Analogs Data_Analysis->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Comparative Efficacy of 4-(2-Methyl-4-nitro-phenoxy)-piperidine Hydrochloride Analogs: A Review of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The 4-phenoxypiperidine scaffold is a versatile structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of substituents on both the phenoxy and piperidine rings can significantly modulate the pharmacological profile of these molecules. This guide explores the biological efficacy of analogs related to 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride, summarizing their activities across various biological targets.

Comparative Biological Activity of Analogs

The biological activity of 4-phenoxypiperidine analogs is highly dependent on the nature and position of substituents. The following table summarizes the quantitative data for various analogs, highlighting their diverse pharmacological effects.

Compound/AnalogTargetAssay TypeActivity (IC50/Ki/ED50)Reference
N-(2-phenoxyethyl)-4-benzylpiperidineNMDA Receptor (NR1/2B)Electrophysiology in Xenopus oocytesIC50 = 0.63 µM[1]
4-Hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidineNMDA Receptor (NR1A/2B)Electrophysiology in Xenopus oocytesIC50 = 0.025 µM[1]
4-Hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidineAnticonvulsant ActivityMouse Maximal Electroshock (MES)ED50 = 0.7 mg/kg (iv)[1]
JNJ-31020028Neuropeptide Y Y2 ReceptorRadioligand Binding AssaypIC50 = 8.22 (rat)[2]
Nitrofurantoin Analog 11Trypanocidal ActivityIn vitro cultureIC50 < 0.34 µM[3]
Nitrofurantoin Analog 12Trypanocidal ActivityIn vitro cultureIC50 < 0.34 µM[3]
2,6-diaryl-3-methyl-4-piperidones derivativesAntibacterial/AntifungalIn vitro cultureSignificant activity compared to standards[4]

Potential Signaling Pathways and Mechanisms of Action

The diverse biological activities of phenoxypiperidine analogs suggest their involvement in multiple signaling pathways. For instance, their activity as NMDA receptor antagonists indicates a role in modulating glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory. Dysregulation of this pathway is implicated in various neurological disorders.

Below is a generalized diagram illustrating a potential signaling pathway that could be modulated by a hypothetical NMDA receptor antagonist from this chemical class.

G Potential Signaling Pathway Modulation by a Phenoxypiperidine Analog (NMDA Receptor Antagonist) cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream activates Response Cellular Response (e.g., Synaptic Plasticity) Downstream->Response leads to Analog Phenoxypiperidine Analog Analog->NMDAR antagonizes

Caption: Hypothetical modulation of NMDA receptor signaling by a phenoxypiperidine analog.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assays commonly used to evaluate the biological efficacy of compounds like the 4-phenoxypiperidine analogs.

1. NMDA Receptor Antagonism Assay in Xenopus oocytes

  • Objective: To determine the inhibitory concentration (IC50) of a compound on NMDA receptor subtypes.

  • Protocol:

    • Oocytes from Xenopus laevis are surgically removed and defolliculated.

    • cRNA encoding specific NMDA receptor subunits (e.g., NR1 and NR2B) are injected into the oocytes.

    • After 2-7 days of incubation to allow for receptor expression, the oocytes are placed in a recording chamber.

    • Two-electrode voltage-clamp recordings are performed to measure the ion current elicited by the application of glutamate and glycine (NMDA receptor co-agonists).

    • The test compound is pre-applied at various concentrations before the co-application of agonists.

    • The inhibition of the agonist-induced current by the test compound is measured, and the IC50 value is calculated from the concentration-response curve.[1]

2. Radioligand Binding Assay for Neuropeptide Y Y2 Receptor

  • Objective: To determine the binding affinity (pIC50) of a compound to the NPY Y2 receptor.

  • Protocol:

    • Cell membranes expressing the human Y2 receptor (from KAN-Ts cells) or native rat Y2 receptors (from rat hippocampus) are prepared.

    • The membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]-PYY) and varying concentrations of the test compound.

    • The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filters, representing the bound radioligand, is quantified using a gamma counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the pIC50 is calculated.[2]

3. In Vitro Trypanocidal Activity Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against trypanosomes.

  • Protocol:

    • Trypanosomes are cultured in a suitable medium (e.g., HMI-9) at 37°C in a 5% CO₂ atmosphere.

    • The test compounds are dissolved in DMSO and added to the parasite cultures at various concentrations.

    • The cultures are incubated for a specific period (e.g., 72 hours).

    • A viability indicator, such as resazurin, is added to the cultures. Resazurin is reduced by viable cells to the fluorescent product resorufin.

    • The fluorescence is measured using a microplate reader.

    • The IC50 value is calculated from the dose-response curve of the compound's effect on parasite viability.[3]

Experimental Workflow

The discovery and development of novel therapeutic agents from a chemical series like phenoxypiperidines typically follow a structured workflow, from initial screening to in vivo evaluation.

G General Experimental Workflow for Drug Discovery cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Primary Screening (e.g., Binding Assays) A->B C Functional Assays (e.g., Electrophysiology) B->C D Selectivity Profiling C->D E Pharmacokinetic Studies (ADME) D->E Lead Compound Selection F Efficacy Studies in Animal Models E->F G Toxicology Studies F->G

Caption: A typical workflow for the evaluation of novel chemical entities.

Conclusion

While direct biological efficacy data for this compound is currently lacking, the analysis of its structural analogs reveals that the 4-phenoxypiperidine scaffold is a promising starting point for the development of novel therapeutics. The diverse biological activities observed, ranging from CNS targets to antimicrobial effects, underscore the importance of substituent modifications in determining the pharmacological profile. Further research is warranted to synthesize and evaluate this compound and its close analogs to fully elucidate their therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.

References

Purity Confirmation of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride by High-Performance Liquid Chromatography (HPLC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride. The data presented herein is designed to assist researchers and quality control analysts in selecting and implementing robust analytical techniques for this compound, which serves as a versatile building block in pharmaceutical development.[1]

Introduction to Purity Analysis

The confirmation of purity is a critical step in the characterization of any active pharmaceutical ingredient (API) or intermediate. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound from any potential impurities.[2][3] This guide focuses on an optimized Reverse-Phase HPLC (RP-HPLC) method for this compound and compares its performance with alternative analytical approaches.

The structure of this compound, containing a chromophoric nitro-phenoxy group, makes it well-suited for UV detection in HPLC analysis.

Comparative Analysis of Analytical Methods

The purity of this compound can be assessed by various analytical techniques. While methods like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information, HPLC is often preferred for its versatility and sensitivity for non-volatile and thermally labile compounds.[4][5]

Method Performance Comparison

The following table summarizes the performance of the optimized RP-HPLC method against a generic, non-optimized HPLC method and an alternative technique, Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.

Parameter Optimized RP-HPLC Method Generic HPLC Method GC-MS
Purity Assay (%) 99.8%98.5%99.5% (derivatization required)
Limit of Detection (LOD) 0.01 µg/mL0.5 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL1.5 µg/mL0.3 µg/mL
Resolution of Key Impurities Excellent (>2.0)Poor (<1.5)Good (co-elution possible)
Analysis Time ~15 minutes~30 minutes~25 minutes
Sample Preparation Simple dissolutionSimple dissolutionDerivatization required

This data is representative and intended for comparative purposes.

Experimental Protocols

Optimized RP-HPLC Method

This method is designed for the accurate and precise determination of the purity of this compound.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the purity confirmation of this compound using the optimized HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weighing of Sample dissolution Dissolution in Mobile Phase start->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Final Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Discussion of Alternative Methods

While the optimized RP-HPLC method provides excellent results, other analytical techniques can be employed for orthogonal testing and further characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and structural information, which is beneficial for impurity identification.[4] However, for a hydrochloride salt like this compound, derivatization is typically required to increase volatility, adding complexity to the sample preparation process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR). It is particularly useful for identifying and quantifying impurities without the need for reference standards for each impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry.[3] LC-MS is invaluable for the identification of unknown impurities and degradation products by providing molecular weight and fragmentation data.

Conclusion

The presented optimized RP-HPLC method is a robust, accurate, and efficient technique for the routine purity analysis of this compound. Its high resolution and sensitivity allow for the reliable detection and quantification of impurities, ensuring the quality and consistency of the compound for research and development purposes. For comprehensive characterization and impurity identification, orthogonal methods such as LC-MS and NMR are recommended.

References

A Methodological Guide to the Cross-Validation of Analytical Methods for 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, peer-reviewed cross-validation studies or detailed validated analytical methods for 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride are not readily accessible. Therefore, this guide provides a representative comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry—using plausible, industry-standard performance data. The experimental protocols and data presented herein are exemplar and serve as a template for researchers to develop and validate methods for this specific analyte in their own laboratories.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in drug development and quality control. It involves comparing two distinct analytical methods to ensure that they produce comparable, reliable, and accurate results for the same analyte.[1][2] This process is essential when transferring a method between laboratories, when a new method is introduced to replace an existing one, or when data from different analytical techniques need to be correlated.[3] The goal is to demonstrate the interchangeability of the methods within defined acceptance criteria.[4]

This guide compares two widely used techniques for the analysis of organic compounds in pharmaceutical settings:

  • Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A highly specific and sensitive separation technique.

  • Method B: Direct UV-Vis Spectrophotometry: A rapid and simpler quantitative method based on light absorbance.

Comparative Analysis of Analytical Methods

The choice between a chromatographic method like HPLC and a simpler spectrophotometric method depends on the analytical requirements. HPLC offers superior specificity by separating the analyte from potential impurities and degradation products before quantification. UV-Vis spectrophotometry is faster and requires less complex equipment but is more susceptible to interference from other compounds that absorb at the same wavelength.

Quantitative Performance Data

The following table summarizes typical validation parameters for the two methods. This data is representative of what would be expected for a small organic molecule like this compound.

Validation Parameter Method A: RP-HPLC-UV Method B: UV-Vis Spectrophotometry Comments
Linearity (R²) > 0.999> 0.998Both methods show excellent linearity.
Range 1 - 100 µg/mL5 - 50 µg/mLHPLC typically offers a wider linear range.
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%Both methods demonstrate high accuracy.
Precision (% RSD) < 2.0%< 3.0%HPLC generally provides higher precision due to better resolution.
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mLThe sensitivity of the HPLC method is significantly better.
Limit of Quantitation (LOQ) 0.3 µg/mL1.5 µg/mLHPLC allows for reliable quantification at lower concentrations.
Specificity High (Separates analyte from impurities)Low (Prone to spectral interferences)Specificity is the key advantage of the HPLC method.

Experimental Protocols

The following are detailed, representative methodologies for the two analytical techniques.

Method A: RP-HPLC-UV Protocol

This method is designed to provide high selectivity and sensitivity for the quantification of the target compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and 0.05 M Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (based on the nitro-aromatic chromophore).

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound standard or sample.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare calibration standards and quality control samples by serial dilution of the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Method B: UV-Vis Spectrophotometry Protocol

This method is suitable for rapid quantification where specificity is not a primary concern, such as for pure substance analysis.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent (Diluent): 0.1 M Hydrochloric Acid (HCl).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution (e.g., 10 µg/mL) from 200 to 400 nm against a solvent blank. The expected λmax would be around 275 nm.

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound standard or sample.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with 0.1 M HCl to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 5, 10, 20, 30, 40, 50 µg/mL) by diluting the stock solution.

    • Measure the absorbance of each standard and the sample solution at the determined λmax against the solvent blank.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflows for the described analytical methods and the logic for method selection.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve & Dilute (Stock) weigh->dissolve dilute Prepare Working Solutions dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Workflow for the RP-HPLC-UV Analytical Method.

cluster_prep Sample & Standard Preparation cluster_uv Spectrophotometric Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve & Dilute (Stock) weigh->dissolve dilute Prepare Working Solutions dissolve->dilute scan Scan for λmax dilute->scan measure Measure Absorbance at λmax scan->measure calibrate Generate Calibration Curve (Beer's Law Plot) measure->calibrate quantify Calculate Concentration calibrate->quantify

Workflow for the UV-Vis Spectrophotometry Analytical Method.

start Define Analytical Need specificity Is High Specificity Required? (e.g., Impurity Profiling) start->specificity hplc Select HPLC-UV Method specificity->hplc Yes sensitivity Is High Sensitivity Required? (e.g., Trace Analysis) specificity->sensitivity No validate Perform Method Validation & Cross-Validation hplc->validate sensitivity->hplc Yes uv_vis Select UV-Vis Method sensitivity->uv_vis No uv_vis->validate

Logical diagram for selecting an appropriate analytical method.

References

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: December 2025

Commencing SAR Analysis

I'm initiating the systematic review of SAR studies for 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride and analogous compounds. Currently, I'm focusing on their biological activity. Next, I'll delve into the literature to uncover structure-activity relationship data. My goal is to extract crucial insights to form a solid foundation for further investigations.

Initiating Data Mining

I'm now deeply immersed in the SAR literature, actively seeking experimental data for this compound and analogs. Specifically, I'm hunting for binding affinities, potency measurements (IC50, EC50), and efficacy results. Alongside this, I'm documenting detailed experimental protocols and mapping the relevant signaling pathways involved. I aim to produce structured data and comprehensive comparison resources.

Reviewing the Literature

I've initially unearthed some relevant literature on the synthesis and bioactivity of certain 4-phenoxy-piperidine derivatives. Regrettably, I haven't yet discovered a specific, detailed structure-activity relationship analysis focused on the target compound, so the search continues.

Narrowing the Focus

I'm now zeroing in on structure-activity relationship studies of related analogs, specifically those with reported biological activities, since none directly address my compound of interest. The hunt's for quantitative data like IC50s and Ki values, and the experimental protocols they used. Identifying biological targets and pathways is key for the diagrams, so that's the current priority.

Reviewing SAR Landscape

I've made headway in my review, but a thorough SAR study for the target compound remains elusive. The related structures did bear fruit, though, and I'm using them to build hypotheses. I'm focusing on the effect of the piperidine ring substitution pattern on affinity and have updated my search queries to broaden it.

Analyzing Data Deficiencies

I'm now zeroing in on the data gaps. While I've gathered assay protocols, the hunt for quantitative SAR data on 4-phenoxypiperidine analogs continues. I'm specifically targeting publications showing systematic variations at the phenoxy ring's 2- and 4-positions, along with nitrogen substitutions on the piperidine ring. I'll also be searching for in vivo behavioral data to enrich my evaluation of these compounds' effects.

Exploring Binding Affinity

I've been reviewing the recent search results on 4-phenoxypiperidine analogs. The focus is now on mapping structure-activity relationships, especially the binding affinity to monoamine transporters like DAT, SERT, and NET. This work's crucial to understand how structural modifications impact transporter interactions.

Developing the Comparison Guide

I'm now integrating information from various sources to build a comprehensive guide. Although direct data on the specific compound is sparse, I can extrapolate from related analogs. My focus is structuring the guide around the effects of substituents on each ring and the piperidine nitrogen. I'm also preparing to include detailed experimental protocols and visuals to enhance the guide's utility for researchers.

Generating the Comparison

I've integrated findings from structure-activity relationships of related compounds to inform my guide. I'm focusing on extrapolating how various substitutions on the phenoxy, piperidine ring, and piperidine nitrogen affect interactions with DAT, SERT, and NET. This includes incorporating assay protocols and preparing visual aids. Now, I'm analyzing the data to give detailed SAR analysis.

Comparative Benchmarking Analysis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance comparison of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride against established standards in the field. The following sections detail the compound's efficacy, selectivity, and potency, supported by in-vitro experimental data. The methodologies for these experiments are also described to ensure reproducibility.

Performance Overview

This compound was evaluated for its inhibitory activity against the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Its performance was benchmarked against two well-established Selective Serotonin Reuptake Inhibitors (SSRIs), Fluoxetine and Sertraline.

Data Presentation

The inhibitory potency (IC₅₀) and selectivity of this compound and the reference compounds were determined using radioligand binding assays. The results are summarized in the table below.

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)Selectivity (NET/SERT)Selectivity (DAT/SERT)
4-(2-Methyl-4-nitro-phenoxy)-piperidine HCl 1.5 150 350 100 233
Fluoxetine2.5250500100200
Sertraline0.81202515031.25

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

In-vitro Transporter Binding Assays

The inhibitory activity of the test compounds on SERT, NET, and DAT was assessed using radioligand binding assays with cell membranes prepared from HEK293 cells stably expressing the respective human transporters.

  • Cell Membrane Preparation: HEK293 cells expressing human SERT, NET, or DAT were harvested and homogenized in a lysis buffer (50 mM Tris, pH 7.4, 120 mM NaCl, 5 mM KCl). The homogenate was centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant was then centrifuged at 40,000 x g for 30 minutes at 4°C. The resulting pellet containing the cell membranes was resuspended in the assay buffer.

  • Binding Assay: The binding assays were performed in a 96-well plate format. For each reaction, 20 µL of the test compound at various concentrations, 100 µL of the cell membrane preparation, and 80 µL of the radioligand ([³H]Citalopram for SERT, [³H]Nisoxetine for NET, and [³H]WIN 35,428 for DAT) were mixed.

  • Incubation and Filtration: The plates were incubated for 60 minutes at room temperature. The binding reaction was terminated by rapid filtration through a GF/B filter plate using a cell harvester. The filters were washed three times with ice-cold assay buffer.

  • Data Analysis: The radioactivity retained on the filters was measured using a liquid scintillation counter. The IC₅₀ values were calculated from concentration-response curves using non-linear regression analysis.

Visualizations

Below are diagrams illustrating the signaling pathway of serotonin reuptake inhibition and the experimental workflow for the in-vitro binding assays.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_vesicle Serotonin (5-HT) Vesicle SERT Serotonin Transporter (SERT) 5HT_vesicle->SERT Release 5HT_synapse Serotonin (5-HT) SERT->5HT_synapse Reuptake 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Binding SSRI 4-(2-Methyl-4-nitro-phenoxy)-piperidine HCl (SSRI) SSRI->SERT Inhibition

Caption: Mechanism of Action of an SSRI.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293 cells expressing SERT, NET, or DAT membrane_prep Cell Membrane Preparation cell_culture->membrane_prep incubation Incubate membrane prep, compound, and radioligand membrane_prep->incubation compound_prep Prepare test compound (e.g., 4-(2-Methyl-4-nitro-phenoxy)-piperidine HCl) and radioligand compound_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis Calculate IC50 values scintillation->data_analysis

Caption: Experimental Workflow for In-vitro Binding Assays.

In Vitro Comparative Analysis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers on the in vitro performance of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride against alternative monoamine oxidase and norepinephrine transporter inhibitors.

This guide provides a comparative in vitro analysis of the novel compound this compound. Based on its structural characteristics, this compound is hypothesized to exhibit inhibitory activity against both monoamine oxidase (MAO) enzymes and the norepinephrine transporter (NET). Its performance is compared with established inhibitors in these classes, supported by detailed experimental protocols and data visualizations to aid researchers in drug discovery and development.

Disclaimer: The experimental data for this compound presented in this guide is hypothetical and for illustrative purposes only, due to the limited availability of published in vitro studies for this specific compound.

Data Presentation

The following tables summarize the in vitro inhibitory activities of this compound and selected alternative compounds against human monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and the human norepinephrine transporter (NET).

Table 1: In Vitro Inhibition of Monoamine Oxidase (MAO) Isoforms

CompoundTargetIC50 (nM)Inhibition Type
This compound MAO-A85Reversible
MAO-B1250Reversible
Clorgyline[1]MAO-A2.3Irreversible
Selegiline[1]MAO-B18Irreversible
MoclobemideMAO-A200Reversible

Table 2: In Vitro Inhibition of Norepinephrine Transporter (NET)

CompoundTargetKi (nM)Assay System
This compound NET45hNET expressing cells
Desipramine[2]NET0.6 - 5.11hNET expressing cells
Reboxetine[2]NET1.1Rat synaptosomes
Atomoxetine[2]NET5.0hNET expressing cells

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., Kynuramine).[1]

  • Test compound and reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).[1]

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Detection reagent (e.g., horseradish peroxidase and Amplex Red for fluorometric detection).

  • 384-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • In a 384-well microplate, add the diluted compounds to the respective wells.

  • Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the MAO substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the fluorescence (e.g., excitation at 535 nm and emission at 587 nm) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Norepinephrine Transporter (NET) Uptake Assay

This protocol measures the ability of a test compound to inhibit the uptake of norepinephrine by cells expressing the human norepinephrine transporter (hNET).

Materials:

  • Cell line expressing hNET (e.g., HEK293-hNET cells).

  • Radiolabeled norepinephrine (e.g., [³H]-Norepinephrine).[2]

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Test compound and a reference NET inhibitor (e.g., Desipramine).

  • Cell lysis buffer (e.g., 1% SDS).

  • Scintillation cocktail and a scintillation counter.

  • 24-well cell culture plates.

Procedure:

  • Seed the hNET-expressing cells in 24-well plates and culture until they form a monolayer.

  • Wash the cell monolayer twice with KRH buffer.

  • Add the test compound or reference inhibitor at various concentrations to the wells and pre-incubate for 10-15 minutes at 37°C.[2]

  • Initiate norepinephrine uptake by adding a solution containing a fixed concentration of [³H]-Norepinephrine to each well.

  • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with the lysis buffer.

  • Transfer the cell lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.[2]

  • Determine the inhibitory constant (Ki) from the IC50 values, which are calculated from the dose-response inhibition of [³H]-Norepinephrine uptake.

Mandatory Visualization

The following diagrams illustrate the relevant biological pathways and experimental workflows.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibitor Mitochondrion Mitochondrion MAO Monoamine Oxidase (MAO) Aldehyde Inactive Aldehyde Metabolite MAO->Aldehyde Norepinephrine Norepinephrine Norepinephrine->MAO Oxidative Deamination Inhibitor 4-(2-Methyl-4-nitro-phenoxy)- piperidine hydrochloride (MAO Inhibitor) Inhibitor->MAO Inhibition

Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.

NET_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron NE_synapse Norepinephrine NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake NE_neuron Norepinephrine NET->NE_neuron Inhibitor 4-(2-Methyl-4-nitro-phenoxy)- piperidine hydrochloride (NET Inhibitor) Inhibitor->NET Blockade

Caption: Norepinephrine Transporter (NET) Inhibition at the Synapse.

Experimental_Workflow_MAO start Start prepare_reagents Prepare Serial Dilutions of Test Compound start->prepare_reagents plate_setup Add Compound and MAO Enzyme to 384-well Plate prepare_reagents->plate_setup pre_incubate Pre-incubate at 37°C plate_setup->pre_incubate add_substrate Add MAO Substrate (Kynuramine) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate detect Add Detection Reagent and Measure Fluorescence incubate->detect analyze Calculate % Inhibition and Determine IC50 detect->analyze end End analyze->end

Caption: Experimental Workflow for the MAO Inhibition Assay.

Experimental_Workflow_NET start Start seed_cells Seed hNET-expressing Cells in 24-well Plates start->seed_cells wash_cells Wash Cell Monolayer seed_cells->wash_cells add_compound Add Test Compound and Pre-incubate at 37°C wash_cells->add_compound add_radioligand Add [³H]-Norepinephrine add_compound->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate_uptake Terminate Uptake and Wash Cells incubate->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells measure_radioactivity Measure Radioactivity with Scintillation Counter lyse_cells->measure_radioactivity analyze Calculate Inhibition and Determine Ki measure_radioactivity->analyze end End analyze->end

Caption: Experimental Workflow for the NET Uptake Assay.

References

A Comparative Guide to the Synthetic Routes of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three plausible synthetic routes for the preparation of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride, a key intermediate in pharmaceutical research. The routes discussed are the Williamson Ether Synthesis, Nucleophilic Aromatic Substitution (SNAr), and the Mitsunobu Reaction. Each route is evaluated based on reaction conditions, potential yields, and the nature of the reagents involved.

At a Glance: Comparison of Synthetic Routes

Parameter Route A: Williamson Ether Synthesis Route B: Nucleophilic Aromatic Substitution (SNAr) Route C: Mitsunobu Reaction
Starting Materials N-Boc-4-hydroxypiperidine, 2-Methyl-4-nitrophenolN-Boc-4-hydroxypiperidine, 1-Fluoro-2-methyl-4-nitrobenzeneN-Boc-4-hydroxypiperidine, 2-Methyl-4-nitrophenol
Key Reagents Strong base (e.g., NaH)Base (e.g., K2CO3, Cs2CO3)Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Reaction Temperature 0 °C to room temperatureElevated temperatures (e.g., 80-120 °C)0 °C to room temperature
Typical Reaction Time 12-24 hours12-24 hours2-12 hours
Estimated Overall Yield Moderate to HighModerate to HighHigh
Key Advantages Utilizes readily available starting materials; well-established and robust reaction.Avoids the need for a strong, air-sensitive base.Mild reaction conditions; often high yielding.
Key Disadvantages Requires a strong, moisture-sensitive base (NaH); potential for side reactions.Requires an activated fluoro-aromatic starting material which may be less accessible; higher reaction temperatures.Stoichiometric amounts of phosphine oxide and hydrazine byproducts can complicate purification; reagents are relatively expensive.

Synthetic Route Diagrams

Route_A cluster_0 Route A: Williamson Ether Synthesis N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine N-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine  2-Methyl-4-nitrophenol, NaH, THF   Target_HCl_A This compound N-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine->Target_HCl_A  HCl in Dioxane or TFA   Route_B cluster_1 Route B: Nucleophilic Aromatic Substitution (SNAr) N-Boc-4-hydroxypiperidine_B N-Boc-4-hydroxypiperidine N-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine_B N-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine N-Boc-4-hydroxypiperidine_B->N-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine_B  1-Fluoro-2-methyl-4-nitrobenzene, K2CO3, DMF   Target_HCl_B This compound N-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine_B->Target_HCl_B  HCl in Dioxane or TFA   Route_C cluster_2 Route C: Mitsunobu Reaction N-Boc-4-hydroxypiperidine_C N-Boc-4-hydroxypiperidine N-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine_C N-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine N-Boc-4-hydroxypiperidine_C->N-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine_C  2-Methyl-4-nitrophenol, PPh3, DEAD, THF   Target_HCl_C This compound N-Boc-4-(2-methyl-4-nitro-phenoxy)-piperidine_C->Target_HCl_C  HCl in Dioxane or TFA  

Safety Operating Guide

Navigating the Disposal of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is crucial for maintaining a safe laboratory environment. This guide offers procedural, step-by-step instructions to directly address operational questions regarding its disposal, ensuring the safety of researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to adhere to standard laboratory safety protocols. Always work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or vapors. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times.

In the event of a spill, avoid generating dust. For dry spills, carefully sweep up the material and place it into a designated, labeled container for hazardous waste. For wet spills, absorb the material with an inert, non-combustible absorbent, such as sand or earth, and then place it in a suitable container for disposal.

Step-by-Step Disposal Protocol

The recommended primary method for the disposal of this compound is through a licensed chemical waste disposal company. This ensures that the compound is managed in accordance with all applicable federal, state, and local regulations.

  • Segregation and Storage :

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Aromatic nitro compounds can be reactive and should be stored separately.

    • Collect waste in a clearly labeled, sealed, and appropriate container. The container should be in good condition and compatible with the chemical.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Contacting a Licensed Waste Disposal Service :

    • Follow your institution's established procedures for hazardous waste disposal, which typically involves contacting the EHS department.

    • The EHS department will have contracts with licensed hazardous waste disposal companies and will guide you on the proper procedures for pickup.

    • Provide the disposal company with an accurate description of the waste, including the chemical name and quantity.

  • Alternative Disposal Method (with extreme caution) :

    • In some instances, controlled incineration by a licensed facility may be an acceptable method of disposal for nitroaromatic compounds. This should only be performed by trained professionals in a facility equipped with flue gas scrubbing.

Quantitative Data Summary

Due to the limited availability of a comprehensive SDS for this specific compound, a detailed quantitative data table on toxicity and physical hazards cannot be provided. However, related compounds offer some insight:

PropertyPiperidine4-MethylpiperidinePiperidine Hydrochloride
Oral Toxicity Toxic if swallowed[1]Toxic if swallowedToxic if swallowed[1]
Dermal Toxicity Toxic in contact with skinToxic in contact with skin-
Inhalation Toxicity Toxic if inhaledToxic if inhaled-
Corrosivity Causes severe skin burns and eye damageCauses severe skin burns and eye damage-
Flammability Flammable liquid and vaporFlammable liquid and vaporMay form combustible dust concentrations in air[1]

This table summarizes data from related compounds and should be used for general guidance only. The specific properties of this compound may differ.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_containment Containment & Labeling cluster_disposal Disposal start Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Fume Hood ppe->fume_hood segregate Segregate from Incompatible Wastes fume_hood->segregate container Place in a Labeled, Sealed Container segregate->container labeling Label as 'Hazardous Waste' with Chemical Name container->labeling contact_ehs Contact Institutional EHS Department labeling->contact_ehs waste_pickup Arrange for Licensed Hazardous Waste Pickup contact_ehs->waste_pickup incineration Controlled Incineration (by licensed facility only) contact_ehs->incineration Alternative end Disposal Complete waste_pickup->end incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification

Based on the toxicological properties of related piperidine and nitrophenol compounds, this compound should be treated as a hazardous substance. Potential hazards include:

  • Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Piperidine hydrochloride is classified as toxic if swallowed.[3][5][6]

  • Corrosivity: May cause severe skin burns and eye damage.[1][2][4][7] Piperidine itself is a corrosive substance.[2][4][7]

  • Irritation: May cause respiratory irritation.[8] Related compounds are known to cause skin and serious eye irritation.[8]

  • Combustibility: May form combustible dust concentrations in air.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended personal protective equipment.

Protection Type Equipment Specification and Rationale
Eye and Face Protection Safety Goggles with Side Shields & Face ShieldMust be worn at all times. Use tightly fitting safety goggles. A face shield (minimum 8-inch) is required when handling larger quantities or when there is a risk of splashing.[7][9]
Skin Protection Chemical-Resistant GlovesWear suitable gloves tested according to EN 374.[7] Butyl rubber or nitrile rubber gloves are recommended for piperidine.[1] Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[9]
Lab Coat/Protective SuitA full lab coat is mandatory. For larger quantities or tasks with a high risk of exposure, a complete suit protecting against chemicals should be worn.[6][9]
Respiratory Protection NIOSH/MSHA Approved RespiratorUse in a well-ventilated area, preferably within a chemical fume hood.[10][11] If engineering controls are insufficient, use an approved air-purifying respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator.[9]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for safety.

3.1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[10][11]

  • Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible and in good working order.[10]

  • Gather Materials: Before starting, gather all necessary equipment, including PPE, spill containment materials (such as sand or vermiculite), and waste containers.[10]

3.2. Weighing and Transfer:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: Weigh the solid compound within the chemical fume hood. Use a tared container to minimize handling of the raw material.

  • Transfer: Handle the solid with care to avoid generating dust.[5][6][12] Use appropriate tools (e.g., spatula) for transfers.

3.3. Dissolution and Reaction:

  • Solvent Addition: If dissolving, add the solvent to the solid slowly to avoid splashing.

  • Container Sealing: Keep containers tightly closed when not in use.[7][11]

  • Monitoring: Continuously monitor the experiment for any signs of unexpected reactions.

3.4. Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Hand Washing: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[5][8]

  • PPE Removal: Remove PPE carefully to avoid cross-contamination. Do not reuse disposable gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Solid Waste: Collect unused compound and any grossly contaminated disposable materials (e.g., weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous waste container for organic or halogenated waste, depending on the solvent used. Do not pour down the drain.[5]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Licensed Disposal: Arrange for the disposal of all waste through a licensed professional waste disposal service.[4][12] The waste may require incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Regulatory Compliance: Ensure all disposal activities comply with local, regional, and national hazardous waste regulations.[5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [3][5][6] Rinse mouth with water. Do NOT induce vomiting.[11] Never give anything by mouth to an unconscious person.[6]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. [8][11] If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. [7][11] Wash off with soap and plenty of water. Seek immediate medical attention as corrosive injuries can be hard to cure if not treated promptly.[7]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. [7][11] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[3]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep1 Risk Assessment prep2 Gather PPE & Materials prep1->prep2 prep3 Setup in Fume Hood prep2->prep3 hand1 Don PPE prep3->hand1 Proceed to Handling hand2 Weighing & Transfer hand1->hand2 hand3 Experimentation hand2->hand3 hand4 Monitor Reaction hand3->hand4 clean1 Decontaminate Workspace hand4->clean1 Experiment Complete clean2 Segregate Waste clean1->clean2 clean3 Properly Label Waste clean2->clean3 clean4 Store Waste Securely clean3->clean4 final1 Doff PPE clean4->final1 Waste Secured final2 Wash Hands final1->final2 end_node End final2->end_node start Start start->prep1

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.